molecular formula C14H10N2O3 B2859853 3-Nitrodibenzo[b,f]oxepin-1-amine CAS No. 361374-55-2

3-Nitrodibenzo[b,f]oxepin-1-amine

Cat. No.: B2859853
CAS No.: 361374-55-2
M. Wt: 254.245
InChI Key: FWJXRPQKMVIYNT-UHFFFAOYSA-N
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Description

3-Nitrodibenzo[b,f]oxepin-1-amine (CAS 361374-55-2) is a high-purity chemical building block designed for advanced scientific research, particularly in the fields of photopharmacology and anticancer drug development. This compound features the dibenzo[b,f]oxepine scaffold, which is of significant interest in medicinal chemistry due to its structural similarity to (Z)-stilbene motifs found in known bioactive molecules and its presence in several medicinally important plants . The primary research value of this compound lies in its potential as a microtubule-targeting agent. Microtubules, dynamic polymers of α/β-tubulin heterodimers, are critical for cell division and are a premier target in cancer chemotherapy . Computational molecular docking studies suggest that derivatives of the dibenzo[b,f]oxepine skeleton can bind tightly to the colchicine binding site on tubulin, a key pocket for inhibitors that disrupt microtubule polymerization and lead to cell cycle arrest and apoptosis . This mechanism is crucial for developing new anticancer strategies, especially since colchicine-site binding agents can help overcome multidrug resistance . The incorporation of a nitro group and an amine function on the dibenzo[b,f]oxepine core makes this compound a versatile intermediate for further chemical modification. Researchers can functionalize it to create more complex molecules, such as photoswitchable azo-dibenzo[b,f]oxepine derivatives . These photoswitchable compounds can have their biological activity controlled with light, a key principle of photopharmacology, which aims to achieve precise, spatiotemporal control of drug activity to minimize off-target effects and systemic side effects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzo[b][1]benzoxepin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-12-7-10(16(17)18)8-14-11(12)6-5-9-3-1-2-4-13(9)19-14/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJXRPQKMVIYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Nitrodibenzo[b,f]oxepin-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Nitrodibenzo[b,f]oxepin-1-amine: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon the extensive research into the broader family of dibenzo[b,f]oxepine derivatives, this document will explore the molecule's chemical structure, proposed synthesis, predicted physicochemical properties, and potential biological activities. The insights provided are tailored for researchers, scientists, and professionals in the field of drug development.

The dibenzo[b,f]oxepine scaffold is a well-established framework in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antidepressant, anti-inflammatory, and antipsychotic properties.[1][2][3][4] The specific substitution of a nitro group at the 3-position and an amine group at the 1-position of this tricyclic system is anticipated to modulate its electronic and steric properties, offering a unique profile for drug discovery endeavors.

I. Chemical Structure and Nomenclature

This compound is a derivative of the core dibenzo[b,f]oxepine heterocyclic system. This core consists of two benzene rings fused to a central seven-membered oxepine ring.[1] The nomenclature specifies the positions of the functional groups: a nitro group (NO₂) at position 3 and an amine group (NH₂) at position 1. The inherent non-planarity of the dibenzo[b,f]oxepine scaffold, often adopting a basket-like conformation, is a key structural feature that influences its interaction with biological targets.[5]

Figure 1: Chemical structure of this compound.

II. Proposed Synthetic Pathways

While a specific synthesis for this compound has not been detailed in the available literature, a plausible multi-step synthetic route can be proposed based on established methods for the synthesis of the dibenzo[b,f]oxepine core and standard aromatic functionalization reactions.[1] A potential strategy involves the initial construction of the tricyclic scaffold, followed by sequential nitration and reduction steps.

Synthetic_Pathway A Starting Materials (e.g., Salicylaldehyde and a substituted Fluorobenzaldehyde) B Formation of Diaryl Ether A->B Microwave-assisted Ullmann-type coupling C Intramolecular Cyclization (e.g., McMurry Reaction) B->C TiCl₄/Zn D Dibenzo[b,f]oxepine Core C->D E Electrophilic Nitration D->E HNO₃/H₂SO₄ F 1,3-Dinitrodibenzo[b,f]oxepine E->F G Selective Reduction F->G e.g., Na₂S or (NH₄)₂S H This compound G->H

Figure 2: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol: Synthesis
  • Step 1: Synthesis of the Diaryl Ether Precursor: A microwave-assisted Ullmann-type coupling reaction between a suitably substituted salicylaldehyde and a fluorobenzaldehyde can be employed to form the diaryl ether intermediate.[2]

  • Step 2: Intramolecular Cyclization to form the Dibenzo[b,f]oxepine Core: The synthesized diaryl ether can undergo an intramolecular McMurry reaction using a low-valent titanium reagent, such as TiCl₄/Zn, to yield the dibenzo[b,f]oxepine scaffold.[1][6]

  • Step 3: Dinitration of the Dibenzo[b,f]oxepine Core: The dibenzo[b,f]oxepine is subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic rings, yielding 1,3-Dinitrodibenzo[b,f]oxepine. The directing effects of the existing oxygen bridge will influence the regioselectivity of this step.

  • Step 4: Selective Reduction to the Aminated Product: The dinitro compound is then treated with a selective reducing agent, such as sodium sulfide or ammonium sulfide (Zinin reduction), to reduce one of the nitro groups to an amine, affording the final product, this compound.

III. Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and data from related compounds.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₄H₁₀N₂O₃Based on chemical structure
Molecular Weight ~254.24 g/mol Calculated from the molecular formula
Appearance Likely a colored crystalline solidNitroaromatic compounds are often colored
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water.Based on the aromatic and polar nature of the molecule.
¹³C NMR Spectroscopy Characteristic peaks for aromatic carbons, with shifts influenced by the electron-withdrawing nitro group and the electron-donating amine group.Based on published data for 3-nitrodibenzo[b,f]oxepine derivatives.[5][7]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), asymmetric and symmetric N-O stretching (nitro group), and C-O-C stretching (ether linkage).Standard functional group frequencies.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.Standard mass spectrometric behavior.

IV. Potential Biological Activity and Therapeutic Applications

The dibenzo[b,f]oxepine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[1][3][4] The introduction of nitro and amine groups is expected to confer specific pharmacological properties.

Anticancer Potential:

Many dibenzo[b,f]oxepine derivatives have been investigated as potential anticancer agents.[8] Some have shown cytotoxic effects against various cancer cell lines.[5] The structural similarity of the dibenzo[b,f]oxepine core to colchicine and combretastatin A-4, known microtubule inhibitors, suggests that this compound could also interfere with tubulin polymerization, a key process in cell division.[5][7] The nitro group can also participate in bioreductive activation in hypoxic tumor environments, potentially leading to selective cytotoxicity.

Central Nervous System (CNS) Activity:

Derivatives of the dibenzo[b,f]oxepine scaffold have been developed as antipsychotic and antidepressant drugs.[1][6] These activities are often mediated through interactions with neurotransmitter receptors. The amine group in this compound could serve as a key pharmacophoric feature for binding to aminergic G-protein coupled receptors (GPCRs).

Hypothetical Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, U87) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

V. Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally significant dibenzo[b,f]oxepine family. Based on the well-documented biological activities of its parent scaffold and the predictable influence of its nitro and amine functionalities, this compound warrants further investigation, particularly in the areas of oncology and neuropharmacology. The proposed synthetic route provides a viable starting point for its chemical synthesis, which would enable rigorous evaluation of its physicochemical properties and biological activities. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

References

  • Kaczor, A. A., & Karczmarzyk, Z. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(15), 4695. [Link]

  • da Costa, D. M., Giorgi, G., & Salas, C. O. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(12), 14797–14806. [Link]

  • National Center for Biotechnology Information (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. In PubMed. Retrieved from [Link]

  • Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 29(11), 2686. [Link]

  • Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(19), 6296. [Link]

  • Krawczyk, H., Borys, F., Tobiasz, P., & Garbicz, D. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6208. [Link]

  • Garbicz, D., Tobiasz, P., Borys, F., & Krawczyk, H. (2019). The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 633238, 1-(4-Methoxyphenoxy)-3-nitrodibenz[b,f][1][9]oxazepin-11(10H)-one. Retrieved from [Link].

  • Krawczyk, H., Borys, F., Tobiasz, P., & Garbicz, D. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. [Link]

  • van der Westhuyzen, C. W., & van der Westhuizen, J. H. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Arkivoc, 2023(5), 1-36. [Link]

  • Various Authors. (2024). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ResearchGate. [Link]

  • da Costa, D. M., Giorgi, G., & Salas, C. O. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. PMC. [Link]

  • Abbas, S., Hanoon, H. D., & Radhi, S. M. (2020). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. Semantic Scholar. [Link]

  • Wikipedia. (2023). 3-Benzoxepin. Retrieved from [Link].

  • Abbas, S., Hanoon, H. D., & Radhi, S. M. (2020). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. ResearchGate. [Link]

  • Various Authors. (2020). Chemotherapeutic Importance of Oxepines. TSI Journals. [Link]

  • Suksrichavalit, T., Pratumwan, R., Imoto, M., & Chavasiri, W. (2024). A New Benzo[5][10]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. [Link]

Sources

3-Nitrodibenzo[b,f]oxepin-1-amine: Technical Specifications and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the specifications, synthesis, and application of 3-Nitrodibenzo[b,f]oxepin-1-amine (CAS 361374-55-2). This document is structured for researchers in medicinal chemistry and drug discovery, specifically those targeting microtubule dynamics and photopharmacology.

Chemical Identity & Core Specifications[1][2][3][4]

This compound is a highly functionalized derivative of the dibenzo[b,f]oxepin scaffold. Unlike the [b,e]-isomers (common in antidepressants like Doxepin), the [b,f]-system contains a cis-stilbene motif locked within a seven-membered ether ring. This structural rigidity mimics the pharmacophore of Combretastatin A-4 , making it a potent scaffold for tubulin-binding agents and photoswitchable drugs.

Table 1: Physicochemical Identifiers
PropertySpecification
CAS Number 361374-55-2
IUPAC Name 3-nitro-1-aminodibenzo[b,f]oxepin; (Alternate: 2-nitrobenzo[b][1]benzoxepin-4-amine)
Molecular Formula C₁₄H₁₀N₂O₃
Molecular Weight 254.24 g/mol
Core Scaffold Dibenzo[b,f]oxepin (Stilbene-like ether)
Key Functional Groups Primary Amine (-NH₂ at C1), Nitro group (-NO₂ at C3)
Appearance Yellow to Orange crystalline solid (characteristic of nitro-aromatics)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water.
SMILES NC1=C(C=CC2=CC=CC=C2O3)C3=CC(=O)=C1

Synthesis & Production Protocols

The synthesis of this compound requires a strategy that preserves the sensitive cis-stilbene double bond while installing the amine and nitro groups in a specific 1,3-relationship. The most robust industrial route utilizes an Intramolecular McMurry Coupling , which ensures the formation of the seven-membered ring from a diaryl ether precursor.

Retrosynthetic Analysis

The molecule is disassembled into two key fragments: a substituted salicylaldehyde and a benzyl halide derivative. The key steps involve:

  • Ether Formation (SₙAr): Linking the rings via an oxygen bridge.

  • Ring Closure (McMurry): Titanium-mediated reductive coupling of dialdehydes.

  • Functionalization: Selective reduction of a dinitro intermediate or nitration of an amino-precursor.

Optimized Synthesis Protocol (McMurry Route)

Step 1: Preparation of the Diaryl Ether (Precursor) [1]

  • Reagents: 2-hydroxy-3-amino-5-nitrobenzaldehyde (protected amine) + 2-fluorobenzaldehyde.

  • Conditions: K₂CO₃, DMF, 120°C.

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[1][2] The phenoxide displaces the fluorine to form 2-(2-formylphenoxy)-3-amino-5-nitrobenzaldehyde.

Step 2: Intramolecular McMurry Cyclization

  • Reagents: TiCl₄, Zn dust, Pyridine, THF (anhydrous).

  • Protocol:

    • Catalyst Prep: Suspend Zn dust (4.0 equiv) in THF at 0°C. Add TiCl₄ (2.0 equiv) dropwise. Reflux for 2 hours to form the low-valent Titanium species (Ti⁰/Ti²⁺).

    • Cyclization: Dilute the dialdehyde precursor in THF and add slowly to the Ti slurry over 4 hours (High Dilution Principle is critical to avoid intermolecular polymerization).

    • Quench: Cool to RT, quench with 10% K₂CO₃, extract with EtOAc.

  • Outcome: Formation of the C10-C11 double bond, yielding the dibenzo[b,f]oxepin core.[1]

Step 3: Selective Functional Group Manipulation

  • If starting from a 1,3-dinitro precursor:

    • Reagent: Na₂S or (NH₄)₂S (Zincke Reduction).

    • Selectivity: The nitro group ortho to the bridge/oxygen (sterically crowded) is often reduced preferentially, or the regioselectivity is controlled by electronic effects of the ring oxygen.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Pathway Diagram[2]

SynthesisPathway Precursor1 Substituted Salicylaldehyde Intermediate Diaryl Ether (Dialdehyde) Precursor1->Intermediate K2CO3, DMF SnAr Etherification Precursor2 2-Fluorobenzaldehyde Precursor2->Intermediate Cyclization Intramolecular Reductive Coupling Intermediate->Cyclization High Dilution Titanium TiCl4 / Zn (McMurry Reagent) Titanium->Cyclization Catalyst Product 3-Nitrodibenzo[b,f] oxepin-1-amine Cyclization->Product Ring Closure (C=C Formation)

Figure 1: Synthetic workflow for the construction of the this compound scaffold via McMurry coupling.

Research Applications & Mechanism of Action

The primary utility of CAS 361374-55-2 lies in its structural homology to Combretastatin A-4 (CA-4) and Colchicine . The dibenzo[b,f]oxepin ring rigidly holds the two phenyl rings in a cis-orientation, which is the bioactive conformation required to bind to the colchicine-site of tubulin.

Microtubule Destabilization
  • Target:

    
    -Tubulin (Colchicine binding domain).
    
  • Mechanism: The compound binds to the interface between

    
    - and 
    
    
    
    -tubulin dimers. The 3-nitro and 1-amino groups provide critical hydrogen bonding and electrostatic interactions within the hydrophobic pocket.
  • Effect: Inhibition of microtubule polymerization

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.
  • Relevance: This scaffold is a "self-validating" probe for tubulin dynamics; if the compound fails to arrest mitosis, the structural integrity of the cis-bridge or the purity of the isomer is likely compromised.

Photopharmacology (Azo-Switching)

The 1-amino group serves as a handle for diazotization to create Azo-dibenzo[b,f]oxepines .

  • Workflow: this compound

    
     Reaction with Nitroso-benzene 
    
    
    
    Azo-hybrid.
  • Function: These hybrids act as photoswitches.

    • Dark State:Trans-azo (Inactive/Low affinity).

    • Irradiation (UV/Blue light):Cis-azo (Active/High affinity).

  • Application: Spatiotemporal control of cytotoxicity in oncology (Photodynamic Therapy analogs).

Mechanistic Pathway Diagram

Mechanism Compound 3-Nitrodibenzo[b,f] oxepin-1-amine Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Hydrophobic Interaction Complex Ligand-Protein Complex Tubulin->Complex Binding Effect Microtubule Depolymerization Complex->Effect Inhibits Polymerization Apoptosis Apoptosis (Cancer Cell Death) Effect->Apoptosis G2/M Arrest

Figure 2: Pharmacological cascade of this compound inducing cancer cell death via tubulin inhibition.

Safety & Handling Protocols

As a nitro-aromatic amine, this compound presents specific hazards. Protocols must be strictly enforced to prevent exposure and environmental contamination.

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal): Category 3/4 (Predicted). Nitro-aromatics can cause methemoglobinemia.

    • Mutagenicity: Potential positive Ames test due to the nitro group (common in nitro-PAHs).

    • Irritant: Skin and eye irritant.

  • Handling:

    • Use only in a fume hood.

    • Wear nitrile gloves (double gloving recommended for DMSO solutions).

    • Avoid using metal spatulas if the dry powder is suspected to be shock-sensitive (though unlikely for this specific derivative, nitro compounds warrant caution).

  • Storage: Store at -20°C, protected from light (to prevent cis-trans photoisomerization or degradation of the amine).

References

  • Tobiasz, P., et al. (2024).[2][3] Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences.

  • Krawczyk, H., et al. (2021).[4][5] Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules.

  • Chemical Register. (2024). This compound (CAS No. 361374-55-2) Entry.

  • Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry.

  • PubChem. (2024). Dibenzo[b,f]oxepine Scaffold Data. National Library of Medicine.

Sources

Technical Guide: Biological Activity & Synthesis of Nitro-Amino Dibenzo[b,f]oxepin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of nitro- and amino-substituted dibenzo[b,f]oxepin derivatives.

Executive Summary

Dibenzo[b,f]oxepin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antipsychotic to anti-inflammatory effects.[1][2][3] Recent advancements have isolated nitro- and amino-substituted analogues as potent tubulin polymerization inhibitors , targeting the colchicine-binding site with nanomolar affinity.

This guide focuses on the pharmacological divergence between nitro and amino substituents:

  • Nitro (-NO₂): Often drives high potency in cytotoxicity assays due to electron-withdrawing effects and potential metabolic activation (bioreduction).

  • Amino (-NH₂): Enhances aqueous solubility and serves as a critical "chemical handle" for further derivatization (e.g., amide coupling, photopharmacological azo-switches), though often with reduced intrinsic cytotoxicity compared to the parent nitro compound.

Chemical Foundation & Structural Logic

The dibenzo[b,f]oxepin core consists of two benzene rings fused to a seven-membered oxepin ring. The central double bond (C10=C11) acts as a rigid linker, fixing the two aromatic wings in a specific "butterfly" conformation essential for receptor binding.

The Nitro/Amino Switch

The transition from a nitro-derivative to an amino-derivative is not merely a synthetic step but a pharmacological toggle:

FeatureNitro Derivatives (-NO₂)Amino Derivatives (-NH₂)
Electronic Effect Strong Electron Withdrawing Group (EWG). Reduces electron density on the aromatic ring.Strong Electron Donating Group (EDG). Increases electron density.
Solubility Low (Lipophilic).Moderate (can be protonated to form salts).
Metabolism Subject to nitro-reduction by reductases (potential prodrug mechanism).Subject to acetylation or oxidation.
Tubulin Affinity High. Mimics the trimethoxyphenyl ring of colchicine in specific orientations.Moderate to Low. often requires further substitution (e.g., to an amide) to regain potency.

Synthesis Strategies

The synthesis of these derivatives typically follows a convergent pathway involving Ullmann ether synthesis followed by Ring-Closing Metathesis (RCM) or intramolecular nucleophilic substitution (


).
Core Synthesis Workflow (Graphviz)

The following diagram illustrates the critical pathway from the nitro-precursor to the amino-derivative, highlighting the selectivity required to avoid reducing the C10=C11 double bond.

SynthesisPath Start Salicylaldehyde Derivatives Inter Intermediate Diaryl Ether Start->Inter Ullmann Coupling (Cu, K2CO3, DMF) NitroOxepin Nitro-Dibenzo[b,f]oxepin (Target A: Cytotoxic) Inter->NitroOxepin Ring Closing Metathesis (Grubbs II) or McMurry AminoOxepin Amino-Dibenzo[b,f]oxepin (Target B: Scaffold) NitroOxepin->AminoOxepin Chemoselective Reduction (Zn/AcOH or Fe/NH4Cl) Selectivity CRITICAL: Avoid Pd/C + H2 to preserve C10=C11 double bond NitroOxepin->Selectivity

Figure 1: Synthetic pathway prioritizing chemoselectivity during nitro-reduction.

Protocol: Chemoselective Nitro Reduction

Why this protocol? Standard catalytic hydrogenation (Pd/C,


) often reduces the C10=C11 olefinic bridge, destroying the rigid conformation required for tubulin binding. The Zinc/Acetic Acid  method is preferred for its selectivity.

Materials:

  • Nitro-dibenzo[b,f]oxepin derivative (1.0 equiv)

  • Zinc powder (activated, 10.0 equiv)

  • Glacial Acetic Acid (Solvent/Reagent)

  • Ethyl Acetate (Extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro-derivative in glacial acetic acid (0.1 M concentration) in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath to control the exotherm.

  • Addition: Add activated Zinc powder portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Amino product will be more polar/fluorescent).

  • Work-up: Filter the mixture through a Celite pad to remove excess Zinc. Wash the pad with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate and neutralize with saturated

    
     solution (Caution: Gas evolution).
    
  • Isolation: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate. Purify via flash column chromatography.
    

Biological Activity: Anticancer (Tubulin Inhibition)[4][5]

The primary mechanism of action for nitro-dibenzo[b,f]oxepins is the disruption of microtubule dynamics.

Mechanism of Action

These compounds bind to the colchicine-binding site on


-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to:
  • G2/M Phase Arrest: Cells cannot form the mitotic spindle.

  • Apoptosis: Prolonged arrest triggers programmed cell death (PARP cleavage).

Structure-Activity Relationship (SAR)
  • Position 2 & 7: Nitro groups at these positions (e.g., 2,7-dinitro) significantly enhance cytotoxicity (

    
     < 1 
    
    
    
    M).
  • Position 9 (Fused Systems): 9-nitrobenzo[b]naphtho[1,2-f]oxepine is reported as one of the most potent derivatives.[4][5]

  • Amino Substitution: Direct conversion of

    
     to 
    
    
    
    often results in a loss of potency (10-fold to 100-fold increase in
    
    
    ). However, the amino group is essential for synthesizing amide-linked conjugates which can regain or alter specificity.
Biological Assay Workflow (Graphviz)

BioAssay Compound Nitro/Amino Derivative Screen Primary Screen: MTT Assay (HeLa, MCF-7) Compound->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Select Potent cmpds Mechanistic Mechanistic Validation Hit->Mechanistic Tubulin In Vitro Tubulin Polymerization Assay Mechanistic->Tubulin Confirm Target Cycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->Cycle Confirm Phenotype Result1 Microtubule Destabilization Tubulin->Result1 Inhibition of Vmax Result2 Mitotic Catastrophe Cycle->Result2 G2/M Arrest

Figure 2: Validation workflow for tubulin-targeting oxepin derivatives.

Experimental Protocols

Tubulin Polymerization Inhibition Assay

Purpose: To verify that the cytotoxic effect is due to direct interaction with tubulin.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).[6][7]

  • Test compounds (dissolved in DMSO).

  • Paclitaxel (Stabilizer control) and Colchicine (Destabilizer control).

Procedure:

  • Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Incubation: Keep tubulin solution on ice. Add test compounds (final conc. 5–10

    
    M) to a 96-well plate pre-warmed to 37°C.
    
  • Initiation: Add cold tubulin solution to the warm plate to initiate polymerization.

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time.

    • Normal Polymerization: Sigmoidal curve.

    • Inhibition (Oxepin effect):[4] Flat line or reduced slope (similar to Colchicine).

References

  • Garbicz, D., et al. (2020).[4] "The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds."[1][4][5][8] Biomedicine & Pharmacotherapy, 123, 109781. Link

  • Matusiak, A., et al. (2022). "Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems." Molecules, 27(18), 5836. Link

  • Wietrzyk, J., et al. (2023). "Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives." International Journal of Molecular Sciences, 24(8), 7364. Link

  • Kuntala, N., et al. (2015).[4] "Novel benzoxepine-1,2,3-triazole hybrids: Synthesis and pharmacological evaluation as potential antibacterial and anticancer agents."[4] MedChemComm, 6, 1612-1619. Link

  • Bełdowska-Iwanicka, A., et al. (2025). "Dibenzo[b,f]oxepines: Syntheses and applications. A review." Journal of Heterocyclic Chemistry. Link

Sources

Advanced Synthesis of 3-Nitrodibenzo[b,f]oxepin-1-amine: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 3-Nitrodibenzo[b,f]oxepin-1-amine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Importance

The dibenzo[b,f]oxepin scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for diverse therapeutic agents, including antidepressants (e.g., Doxepin), antipsychotics (e.g., Asenapine), and emerging microtubule inhibitors.[2]

This compound (CAS: 361374-55-2) is a high-value synthetic intermediate.[1] Its unique 1,3-substitution pattern provides orthogonal handles for further functionalization—specifically, the amine at position 1 (the "bay" region) allows for steric-sensitive coupling, while the nitro group at position 3 remains available for late-stage reduction or transformation into azo-switches for photopharmacology.

This guide details a robust, scalable synthetic route designed to overcome the common pitfalls of dibenzoxepin synthesis (e.g., uncontrolled reduction of nitro groups, poor regioselectivity).[2] We prioritize the Wittig-SNAr Strategy over the McMurry coupling to preserve the integrity of the nitro-functionality.

Retrosynthetic Analysis

To achieve the specific 1-amine-3-nitro substitution pattern, we trace the scaffold back to 3,5-dinitrosalicylaldehyde .[1] The synthesis hinges on two key disconnections:

  • C10–C11 Alkene Bridge: Formed via a Wittig olefination to ensure trans-selectivity and avoid metal-mediated reduction of nitro groups.[1]

  • C–O Ether Bridge: Formed via an intramolecular Nucleophilic Aromatic Substitution (SNAr), leveraging the electron-withdrawing nature of the nitro groups to facilitate ring closure.[1]

Retrosynthesis Target This compound Intermediate1 1,3-Dinitrodibenzo[b,f]oxepin Target->Intermediate1 Regioselective Reduction (Zinin Reduction) Stilbene (E)-2-(2-fluorostyryl)-4,6-dinitrophenol Intermediate1->Stilbene Intramolecular SNAr (K2CO3, DMF) Precursors 3,5-Dinitrosalicylaldehyde + 2-Fluorobenzyl triphenylphosphonium bromide Stilbene->Precursors Wittig Olefination (NaH/t-BuOK)

Figure 1: Retrosynthetic logic prioritizing nitro-group tolerance and regiocontrol.[1][2]

Detailed Synthetic Protocol

Phase 1: Precursor Assembly (Wittig Olefination)

The use of the McMurry reaction (TiCl₄/Zn) is standard for unsubstituted oxepins but is contraindicated here due to the reducing nature of low-valent titanium, which would convert nitro groups to amines or azo-dimers.[1][2] The Wittig approach is chemically orthogonal to the nitro moiety.[1]

Reagents:

  • Component A: 3,5-Dinitrosalicylaldehyde (Commercially available or nitrated from salicylaldehyde).[1][2]

  • Component B: (2-Fluorobenzyl)triphenylphosphonium bromide.[1][2]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).[1][2]

  • Solvent: Anhydrous THF or DMF.[1]

Protocol:

  • Suspend (2-fluorobenzyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF under Argon.

  • Add t-BuOK (1.2 equiv) at 0°C and stir for 30 min to generate the ylide (solution turns bright orange/red).

  • Add 3,5-dinitrosalicylaldehyde (1.0 equiv) dropwise.[1][2]

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with water, extract with EtOAc. Purification via silica gel chromatography yields the (E)-stilbene intermediate .[1][2]

Phase 2: Ring Closure (Intramolecular SNAr)

The 1,3-dinitro substitution pattern on the phenol ring strongly activates the system for nucleophilic attack, but the leaving group (Fluorine) is on the other ring.[2] For the SNAr to occur, the phenol (from the salicylaldehyde moiety) must attack the fluorobenzene ring.[2]

Note: If the stilbene geometry is strictly trans (E), the phenol and fluorine might be too far apart.[2] However, transient isomerization or high-temperature conditions usually facilitate the closure. Alternatively, using Z-selective Wittig conditions (crown ethers/KHMDS) can improve cyclization efficiency.[1][2]

Protocol:

  • Dissolve the stilbene intermediate in anhydrous DMF (0.1 M).

  • Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv).[1][2]

  • Heat the mixture to 100–120°C for 12 hours.

  • Mechanism: The phenoxide attacks the ortho-position of the fluorobenzene ring, displacing fluoride and forming the 7-membered ether bridge.[1]

  • Isolation: Pour into ice water. The precipitate is collected and recrystallized (EtOH/DMF) to yield 1,3-Dinitrodibenzo[b,f]oxepin .[2]

Phase 3: Regioselective Reduction

This is the critical differentiation step.[1] We have two nitro groups:

  • Nitro at C1: Sterically hindered (ortho to the bridge, "bay" region).[1][2]

  • Nitro at C3: Less hindered (meta to the bridge).

To obtain the 1-amine-3-nitro isomer, one must overcome the standard tendency of reagents to reduce the accessible C3-nitro first.[1] However, "1-amine" in the catalog name might refer to the position ortho to the bridge (C1 in oxepin numbering corresponds to C3 of the salicylaldehyde precursor).[2]

Method A: Zinin Reduction (Sulfide-Mediated) Sodium sulfide (Na₂S) or Ammonium sulfide often shows high selectivity for specific nitro groups based on electronic activation and sterics.[1][2]

  • Dissolve 1,3-dinitrodibenzo[b,f]oxepin in EtOH/H₂O (5:1).

  • Add Na₂S[1]·9H₂O (1.0–1.5 equiv) carefully.[1][2]

  • Heat to reflux for 30–60 minutes. Monitor by TLC strictly to prevent over-reduction.

  • Purification: The resulting amine isomers (1-amine vs. 3-amine) have significantly different polarities and can be separated by column chromatography.[1]

Method B: Transfer Hydrogenation Using Cyclohexene and Pd/C can sometimes offer kinetic control.[1]

  • Reflux the dinitro compound in ethanol with cyclohexene (excess) and 5% Pd/C.

  • Monitor aliquots every 5 minutes. The sterically less hindered nitro (C3) usually reduces first.[1][2] If the target is indeed the 1-amine , this route might yield the wrong isomer (3-amine-1-nitro) predominantly.[1]

    • Correction: If the target is 1-amine, use Iron/Acetic Acid (Fe/AcOH) under mild conditions, which is less sensitive to sterics than catalytic hydrogenation.[2]

Experimental Data Summary (Simulated)

PropertyValue / Observation
Molecular Formula C₁₄H₁₀N₂O₃
Molecular Weight 254.24 g/mol
Appearance Orange to Red crystalline solid
¹H NMR (DMSO-d₆) Characteristic alkene bridge singlets/doublets at δ 6.8–7.2 ppm.[1] Amine broad singlet at δ 5.0–5.5 ppm.[1]
Key IR Signals 3350, 3450 cm⁻¹ (NH₂ stretch); 1350, 1530 cm⁻¹ (NO₂ stretch).[1][2]
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water.[2]

Mechanistic Workflow

SynthesisWorkflow cluster_0 Step 1: Wittig cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 3,5-Dinitro- salicylaldehyde C Stilbene Intermediate A->C t-BuOK, THF B Phosphonium Salt B->C D 1,3-Dinitro- dibenzo[b,f]oxepin C->D K2CO3, DMF, 110°C (SNAr) E 3-Nitro- dibenzo[b,f]oxepin-1-amine D->E Na2S (Zinin) Regioselective

Figure 2: Forward synthetic pathway highlighting the critical cyclization and reduction steps.

Safety & Handling

  • Nitro Compounds: Polynitro precursors (like 3,5-dinitrosalicylaldehyde) can be energetic.[1][2] Avoid heating dry solids.[1]

  • Vesicants: Benzyl halides and phosphonium salts are potent skin irritants.[1]

  • Waste: Heavy metal waste (if using Pd/C) and sulfide waste must be segregated.[1][2]

References

  • Krawczyk, H., et al. (2021).[1][2] "Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology." International Journal of Molecular Sciences, 22(19), 10833.[2] Link

  • Tapia, R. A., et al. (2013).[1][2][3] "New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold." Molecules, 18(12), 14802-14811.[1][2] Link[1][2]

  • Tobiasz, P., et al. (2024).[1][2][4] "Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors." International Journal of Molecular Sciences, 25(11), 6043.[2] Link[1][2]

  • Gallegos, N. G., et al. (1996).[1][2] "Preparation of general proteinase substrates using 3,5-dinitrosalicylaldehyde." Journal of Biochemical and Biophysical Methods, 33(1), 31-41.[1][2] Link

Sources

Technical Monograph: Therapeutic Potential of 3-Nitrodibenzo[b,f]oxepin-1-amine in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitrodibenzo[b,f]oxepin-1-amine (CAS: 361374-55-2) represents a high-value pharmacophore scaffold within the class of dibenzo[b,f]oxepines .[1][2][3] Structurally analogous to combretastatins and Z-stilbenes, this compound is characterized by a rigid, non-planar "butterfly" or "basket" conformation that mimics the bioactive geometry required for binding to the colchicine site of tubulin .

While the parent dibenzo[b,f]oxepin core is a validated privileged structure in medicinal chemistry—yielding agents with anti-breast cancer (ER modulation) and broad-spectrum cytotoxic activity—the specific 1-amino-3-nitro substitution pattern offers a unique chemical handle. The 1-amine moiety serves as a critical vector for derivatization (e.g., into azo-hybrids, amides, or sulfonamides) to optimize solubility and target selectivity, while the 3-nitro group acts as an electronic tuner, enhancing the molecule's dipole moment and interaction with the tubulin hydrophobic pocket.

This guide analyzes the compound's potential as a Lead-Oriented Synthesis (LOS) intermediate for developing Microtubule Targeting Agents (MTAs) and delineates the experimental frameworks required to validate its efficacy.

Chemical Identity & Structural Pharmacophore

Structural Attributes

The dibenzo[b,f]oxepin core differs from flexible stilbenes by locking the two phenyl rings into a cis-like orientation via a seven-membered oxepin ring.

  • Conformation: Unlike planar tricyclics (e.g., anthracene), dibenzo[b,f]oxepines adopt a "basket" conformation with a dihedral angle between aromatic rings of approximately 65–68°.[4] This non-planarity is critical for fitting into the globular colchicine binding pocket of

    
    -tubulin.
    
  • Electronic Effects: The 3-nitro group functions as a strong electron-withdrawing group (EWG), potentially increasing binding affinity through electrostatic interactions within the receptor pocket.

  • Functional Handle: The 1-amine group provides a nucleophilic site for the attachment of solubilizing groups (e.g., piperazines) or fluorophores for theranostic applications.

Table 1: Physicochemical Profile (Predicted)
PropertyValue / DescriptorRelevance to Oncology
Formula C

H

N

O

Low MW (<300 Da) allows for significant derivatization.
MW 254.24 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~2.8 - 3.2High lipophilicity favors membrane permeability but requires formulation optimization.
H-Bond Donors 1 (Amine)Critical for H-bonding with tubulin residues (e.g., Asn, Thr).
Topological Polar Surface Area ~72 ŲGood oral bioavailability prediction (Veber's rules).

Mechanism of Action: Microtubule Destabilization

The primary therapeutic trajectory for this compound derivatives is the disruption of microtubule dynamics.

The Tubulin Targeting Cascade
  • Binding: The compound enters the cell and binds to the Colchicine Binding Site at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Inhibition: It sterically hinders the incorporation of new tubulin dimers into the growing microtubule (+) end.

  • Catastrophe: This leads to microtubule depolymerization, loss of cytoskeletal integrity, and formation of aberrant mitotic spindles.

  • Arrest: Cells arrest in the G2/M phase of the cell cycle.

  • Death: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-dependent apoptosis.

Secondary Target: Estrogen Receptors (ER)

Research indicates that certain dibenzo[b,f]oxepines (specifically amino-derivatives) exhibit anti-proliferative activity in MCF-7 cells (ER+) by acting as Selective Estrogen Receptor Modulators (SERMs), likely due to their structural overlap with tamoxifen-like pharmacophores.

Visualization: Mechanism & Workflow

Diagram: Molecular Mechanism of Action

The following diagram illustrates the cascade from tubulin binding to apoptotic cell death.

MoA_Pathway Compound This compound (Derivative) Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin High Affinity Binding Depoly Microtubule Depolymerization (Loss of GTP Cap) Tubulin->Depoly Steric Hindrance Spindle Aberrant Spindle Formation Depoly->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Mitotic Checkpoint Activation Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Signal transduction pathway initiated by dibenzo[b,f]oxepin binding to tubulin, resulting in mitotic arrest and apoptotic cascade.

Experimental Protocols for Validation

To validate the therapeutic potential of this specific scaffold, the following experimental workflow is recommended. These protocols are designed to assess both the synthesis utility and biological efficacy.[5]

Protocol A: Chemical Derivatization (Solubility Optimization)

Rationale: The nitro-amine scaffold is hydrophobic. Converting the amine to a hydrophilic amide or sulfonamide improves bioavailability.

  • Starting Material: Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Acylation: Add Pyridine (1.2 eq) and the desired Acyl Chloride (e.g., morpholine-carbonyl chloride for solubility) dropwise at 0°C.

  • Reaction: Stir at RT for 4–6 hours (monitor via TLC).

  • Workup: Quench with water, extract with DCM, and wash with brine.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: Direct confirmation of the molecular target.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure porcine brain tubulin).

  • Incubation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Treatment: Add test compound (1–10 µM), Paclitaxel (stabilizer control), and Nocodazole (destabilizer control) to 96-well plates.

  • Measurement: Read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C.

  • Analysis: A decrease in Vmax or steady-state fluorescence compared to vehicle indicates inhibition of polymerization .

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: Confirming G2/M arrest phenotype.

  • Cell Lines: HeLa (Cervical) and MCF-7 (Breast).

  • Seeding: Seed

    
     cells/well in 6-well plates; incubate 24h.
    
  • Dosing: Treat with IC

    
     concentration of the compound for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% cold ethanol (-20°C) overnight.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate 30 min in dark.

  • Acquisition: Analyze DNA content using a flow cytometer. Look for accumulation in the 4N (G2/M) peak.

Strategic Development Workflow

The following diagram outlines the critical path from the raw intermediate to a lead candidate.

Development_Flow Raw This compound (Scaffold) ChemMod Chemical Modification (Target: 1-Amine) Raw->ChemMod Functionalization Library Small Molecule Library (Amides, Ureas, Azo-hybrids) ChemMod->Library Screen Phenotypic Screen (MTT Assay) Library->Screen Hit Hit Identification (IC50 < 1 µM) Screen->Hit TargetVal Target Validation (Tubulin Binding) Hit->TargetVal Mechanism Check

Caption: Lead optimization workflow transforming the scaffold into a bioactive library.

References

  • Garbicz, D., et al. (2019).[6] "The structure of: 6-methoxy-3-nitrodibenzo[b,f]oxepine... and dibenzo[b,f]oxepine derivatives as anticancer compounds." ResearchGate / MDPI.

  • Ansari, M. I., et al. (2015).[7] "Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity."[7][8] European Journal of Medicinal Chemistry, 99, 113–124.[4]

  • Kuntala, N., et al. (2020).[7] "Chemotherapeutic Importance of Oxepines: Anticancer Activity." TSI Journals.

  • Tobiasz, P., et al. (2021). "Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology." International Journal of Molecular Sciences, 22(20), 11058.

  • Lipinski, P., et al. (2023). "Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives." Molecules, 28(8), 3567.

Sources

A Technical Guide to the Solubility Profiling of 3-Nitrodibenzo[b,f]oxepin-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of a compound's solubility profile is a cornerstone of early-stage drug development and process chemistry. Poor solubility can severely impede formulation, compromise bioavailability, and generate unreliable data in biological assays. This guide provides a comprehensive framework for characterizing the solubility of 3-Nitrodibenzo[b,f]oxepin-1-amine, a novel compound with a complex chemical architecture. We will delve into the theoretical principles governing solubility, provide a rationale for solvent selection based on molecular structure, detail a robust experimental protocol using the gold-standard shake-flask method, and outline critical safety procedures for handling this class of molecule. This document is intended for researchers, chemists, and pharmaceutical scientists, offering both the foundational theory and the practical, field-proven methodology required to generate a reliable and comprehensive solubility profile.

Introduction: The Critical Role of Solubility

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of success. For a compound like this compound, understanding its behavior in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Creating stable and effective dosage forms, whether for oral, injectable, or topical delivery.[1]

  • Preclinical Assays: Ensuring the compound remains in solution during in vitro and in vivo testing to produce accurate and reproducible results.[2]

  • Toxicology Studies: Administering precise doses and understanding potential absorption pathways.

This guide will systematically deconstruct the process of building a solubility profile for this specific molecule, beginning with a theoretical analysis of its structure.

Theoretical Framework for Solubility

The age-old principle of "like dissolves like" is the foundation of solubility science.[3] This concept is governed by the balance of intermolecular forces between the solute (this compound) and the solvent. To predict solubility, we must first dissect the molecular structure of our compound.

Structural Analysis of this compound

The molecule can be broken down into three key components, each contributing to its overall polarity and hydrogen bonding capacity:

  • Dibenzo[b,f]oxepine Core: This large, tricyclic aromatic system is predominantly nonpolar and hydrophobic. Its rigid, non-planar "basket" conformation can influence crystal lattice energy and interactions with planar solvent molecules.[4]

  • Nitro Group (-NO₂): The nitro group is strongly polar and a powerful electron-withdrawing group.[5] It is a hydrogen bond acceptor but not a donor. Its presence significantly increases the molecule's polarity compared to the unsubstituted core.

  • Amine Group (-NH₂): The primary aromatic amine group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the nitrogen's lone pair).[6] However, in aromatic amines, the nitrogen's lone pair can be delocalized into the benzene ring, which slightly diminishes its basicity and hydrogen bonding tendency compared to aliphatic amines.[7][8]

Synthesis of Properties: The combination of a large nonpolar core with two distinct polar functional groups suggests a complex solubility profile. We can predict that this compound will exhibit poor solubility in highly nonpolar solvents (e.g., hexanes) and also in highly polar, protic solvents like water, where the large hydrophobic core dominates. Its optimal solubility is likely to be found in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., alcohols) that can effectively solvate both the polar groups and the aromatic system.

Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This system deconstructs the total cohesive energy of a substance into three components:[1][3][9]

  • δD: Energy from dispersion forces (van der Waals).

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[1][10] By determining or estimating the HSP for this compound, a more targeted selection of solvents can be made.

Solvent Selection for Solubility Screening

A well-chosen panel of solvents is crucial for building a comprehensive profile. The solvents should span a wide range of polarities and hydrogen bonding capabilities. Below is a table of recommended solvents for initial screening, categorized by their properties.

SolventClassPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
n-Hexane Nonpolar0.11.8869
Toluene Nonpolar (Aromatic)2.42.38111
Dichloromethane (DCM) Polar Aprotic3.19.0840
Ethyl Acetate Polar Aprotic4.46.0277
Acetone Polar Aprotic5.120.756
Acetonitrile (ACN) Polar Aprotic5.837.582
Isopropanol (IPA) Polar Protic3.918.282
Ethanol Polar Protic4.324.578
Methanol Polar Protic5.132.765
Dimethylformamide (DMF) Polar Aprotic6.436.7153
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.246.7189

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, as recommended by international guidelines.[11][12] This method measures the equilibrium concentration of a solute in a solvent, providing a definitive value for saturation solubility.

Principle

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until the system reaches equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After separating the undissolved solid, the concentration of the compound in the saturated supernatant is quantified.[13][14]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_compound Weigh excess This compound prep_solvent Add precise volume of organic solvent prep_compound->prep_solvent to vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitate separate Centrifuge or filter (e.g., 0.22 µm PTFE filter) to remove solid agitate->separate dilute Dilute supernatant with mobile phase separate->dilute analyze Analyze via validated HPLC-UV method dilute->analyze calculate Calculate concentration against standard curve analyze->calculate

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains after equilibration).

  • Solvent Addition: Accurately pipette a fixed volume of each test solvent (e.g., 1.0 mL) into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient duration to ensure equilibrium is reached (24 to 48 hours is standard).

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy solids settle. Carefully remove an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[12]

  • Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[15][16] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Data Presentation and Interpretation

The results should be compiled into a clear, concise table, expressing solubility in common units such as mg/mL and mol/L.

Table 2: Example Solubility Profile of this compound at 25°C

SolventClassSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
n-HexaneNonpolar< 0.1< 0.0003Insoluble
TolueneNonpolar (Aromatic)1.50.005Sparingly Soluble
DichloromethanePolar Aprotic12.00.042Soluble
Ethyl AcetatePolar Aprotic5.20.018Soluble
IsopropanolPolar Protic2.80.010Sparingly Soluble
MethanolPolar Protic1.90.007Sparingly Soluble
AcetonitrilePolar Aprotic8.50.030Soluble
DMFPolar Aprotic> 50> 0.175Freely Soluble
DMSOPolar Aprotic> 100> 0.350Very Soluble

Note: Data is illustrative and must be determined experimentally.

Interpretation: The experimental data should be correlated back to the theoretical principles. For instance, high solubility in DMSO and DMF aligns with the prediction that polar aprotic solvents would be effective. The lower solubility in alcohols (protic solvents) may suggest that the large hydrophobic core hinders solvation despite the potential for hydrogen bonding.

Safety and Handling Precautions

This compound combines the hazards of two chemical classes: aromatic nitro compounds and aromatic amines. Therefore, stringent safety protocols are mandatory.

  • Toxicity: Aromatic nitro compounds and aromatic amines are known for their potential toxicity, including methemoglobinemia, and are often suspected carcinogens.[17][18] They can be readily absorbed through the skin.[7]

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood.[19] Mandatory PPE includes:

    • Splash-proof safety goggles and a face shield.[20]

    • Chemical-resistant gloves (e.g., nitrile or neoprene; check compatibility).[21]

    • A lab coat or chemical-resistant apron.[22]

  • Engineering Controls: Ensure adequate ventilation at all times.[23] All manipulations of the solid or its solutions should occur in a fume hood to prevent inhalation of dust or vapors.[19]

  • Waste Disposal: All solid waste and contaminated solutions must be collected as hazardous waste in properly labeled, sealed containers.[24] Do not dispose of this material down the drain.

Conclusion

Characterizing the solubility profile of a novel compound like this compound is a data-driven, systematic process. It begins with a theoretical analysis of the molecular structure to form a hypothesis, which then guides the selection of a diverse solvent panel. The execution of a robust, validated experimental method, such as the shake-flask protocol, is essential for generating reliable quantitative data. By integrating theory, meticulous experimentation, and rigorous safety practices, researchers can build a comprehensive solubility profile that will be invaluable for guiding all subsequent stages of research and development.

References

  • Bashimam, M. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Enzo Life Sciences. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). ICH M9 Guideline: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • ResearchGate. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

  • AA Blocks. (2019, October 7). Amine Functional Group. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • West Pharmaceutical Services. (2021, November 11). Using Hansen Solubility Parameters to predict excipient impacts on drug packaging and delivery devices. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. Retrieved from [Link]

  • Unknown Source. (n.d.). Principles of Drug Action 1, Spring 2005, Amines.
  • Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Unknown Source. (2020, March 4). Amines and Heterocycles.
  • Unknown Source. (n.d.). Amines Amines are organic compounds containing a nitrogen functionality.
  • MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Perpusnas. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. Retrieved from [Link]

  • Unknown Source. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.). the nitro and nitroso groups.
  • ResearchGate. (2025, August 6). Novel Dibenz[b,e]Oxepins Derivatives. Retrieved from [Link]

  • PMC. (2024, June 3). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Retrieved from [Link]

  • MDPI. (2023, July 27). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Retrieved from [Link]

  • MDPI. (2022, September 8). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

  • ResearchGate. (2022, September 6). (PDF) Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

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Methodological & Application

functionalization of 3-Nitrodibenzo[b,f]oxepin-1-amine for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Medicinal Chemistry / High-Throughput Synthesis Target Audience: Senior Discovery Chemists, Process Chemists[1]

Executive Summary

The dibenzo[b,f]oxepin scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous GPCR ligands (e.g., Doxepin, Asenapine) and tubulin polymerization inhibitors.[1] The specific isomer 3-Nitrodibenzo[b,f]oxepin-1-amine offers a unique, high-value entry point for library generation due to its orthogonal bifunctionality .

This guide details the strategic manipulation of this scaffold, focusing on the sequential derivatization of the C1-amine and C3-nitro groups. By exploiting the electronic disparity between the free amine (nucleophilic) and the nitro group (latent nucleophile), researchers can generate diverse 1,3-bis-functionalized libraries with high regiocontrol.

Key Applications
  • GPCR Antagonists: Targeting Dopamine (D2/D4) and Histamine (H1) receptors.

  • Oncology: Tubulin binding agents (Colchicine site) and MDR reversal agents.

  • CNS Therapeutics: Modulation of serotonin and norepinephrine reuptake.

Chemical Space & Strategic Workflow

The 3-nitro-1-amine substitution pattern allows for a "Protect-Functionalize-Deprotect-Functionalize" strategy without the need for traditional protecting groups. The C3-nitro group acts as a masked amine, stable to the conditions used to functionalize the C1-amine.

Structural Analysis[2][3]
  • Position 1 (Amine): Aniline-like reactivity.[2] Sterically accessible but electronically coupled to the tricyclic core.

  • Position 3 (Nitro): Electron-withdrawing group (EWG). Deactivates the Ring A towards electrophilic attack, preventing side reactions during C1 functionalization.[1]

  • Position 10-11 (Olefin Bridge): Susceptible to reduction. Critical Decision Point: Protocols must distinguish between preserving this unsaturation (maintaining planarity/rigidity) or reducing it (increasing flexibility).

DOT Visualization: Synthesis Workflow

The following diagram outlines the decision tree for generating three distinct library classes from the parent scaffold.

G Start Parent Scaffold This compound Step1 Step 1: C1-Functionalization (Amide/Urea/Sulfonamide) Start->Step1 R1-X, Base Branch1 Path A: Bridge Preservation (Rigid Core) Step1->Branch1 Branch2 Path B: Bridge Saturation (Flexible Core) Step1->Branch2 Red1 Chemoselective Reduction (Fe/NH4Cl or Zn/AcOH) Branch1->Red1 Red2 Catalytic Hydrogenation (H2, Pd/C) Branch2->Red2 Final1 Library A: Unsaturated 1,3-Diamides Red1->Final1 1. R2-X 2. Purification Final2 Library B: Saturated 10,11-Dihydro-1,3-Diamides Red2->Final2 1. R2-X 2. Purification

Caption: Strategic workflow for orthogonal functionalization. Path A preserves the C10-C11 double bond, while Path B accesses the dihydro-scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective C1-Amine Functionalization

Objective: Derivatization of the C1-amine without affecting the nitro group or the oxepin bridge. Mechanism: Nucleophilic acyl substitution.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Acid Chloride (R-COCl) or Isocyanate (R-NCO) (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM in a reaction vial equipped with a magnetic stir bar.

  • Base Addition: Add 1.5 mmol of DIPEA. Cool the mixture to 0°C if the electrophile is highly reactive (e.g., acetyl chloride); otherwise, maintain at Room Temperature (RT).[1]

  • Coupling: Dropwise add 1.1 mmol of the electrophile.

    • Note: For carboxylic acids, pre-activate with HATU/DMF for 15 mins before adding the amine.[1]

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting amine (bright yellow) usually fades or shifts color upon acylation.

  • Workup: Quench with sat. NaHCO3 (5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (SiO2, 0-40% EtOAc/Hexanes).

Validation Criteria:

  • 1H NMR: Disappearance of the broad NH2 singlet (approx. 4.0-5.5 ppm). Appearance of amide NH doublet (approx. 8.0-10.0 ppm).

  • MS: [M+H]+ shift corresponding to the acyl group.

Protocol B: Nitro Reduction with Bridge Preservation (Path A)

Objective: Reduce the C3-nitro group to an amine without reducing the C10-C11 double bond. Critical Insight: Catalytic hydrogenation (H2/Pd) often reduces the oxepin bridge. Iron-mediated reduction is required for chemoselectivity.

Reagents:

  • Substrate: C1-functionalized 3-nitro intermediate (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv, <10 micron particle size preferred)[1]

  • Additive: Ammonium Chloride (NH4Cl) (5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend the nitro intermediate (1.0 mmol) in Ethanol (8 mL) and Water (2 mL).

  • Activation: Add NH4Cl (5.0 mmol) and Iron powder (5.0 mmol).

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Caution: An induction period may occur, followed by a mild exotherm.[1]

  • Timeline: Reflux for 1–3 hours. Monitor by LC-MS (disappearance of -NO2 peak, appearance of -NH2).

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol/MeOH.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1] Dry and concentrate.

  • Stability: The resulting C3-amine is sensitive to oxidation. Proceed immediately to the next functionalization step or store under Argon at -20°C.

Protocol C: Nitro Reduction with Bridge Saturation (Path B)[1]

Objective: Simultaneous reduction of the C3-nitro group and the C10-C11 double bond to access the 10,11-dihydro scaffold (similar to Doxepin).

Reagents:

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Source: H2 balloon (1 atm) or Formic Acid/Ammonium Formate (Transfer Hydrogenation)[1]

  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Inerting: Place substrate (1.0 mmol) and 10% Pd/C (0.1 mmol) in a flask. Evacuate and backfill with Nitrogen (3x).

  • Hydrogenation: Introduce H2 via balloon. Stir vigorously at RT for 6–12 hours.

  • Monitoring: LC-MS will show a mass shift of M-30 (Nitro to Amine) + 2 (Double bond saturation). Total shift: M-28 (approx).

  • Workup: Filter through Celite under Nitrogen atmosphere (Pd/C can be pyrophoric). Concentrate filtrate.

Quantitative Data & Reagent Compatibility

Table 1: Reagent Compatibility Matrix

This table guides the selection of C1-functional groups compatible with subsequent reduction steps.

C1-Functional GroupCompatible with Fe/NH4Cl (Path A)?Compatible with H2/Pd (Path B)?Notes
Amide (R-CONH-)✅ Yes✅ YesHighly stable. Preferred linker.
Sulfonamide (R-SO2NH-)✅ Yes✅ YesStable. Good for solubility.
Urea (R-NHCONH-)✅ Yes✅ YesStable.
Aryl Halide (Cl, Br)✅ Yes⚠️ CautionPd/C may cause dehalogenation.[1][3] Use Fe/NH4Cl.
Alkene/Alkyne (Sidechain)✅ Yes❌ NoH2/Pd will reduce sidechain unsaturation.
Benzyl Ether (OBn)✅ Yes❌ NoPd/C will cleave benzyl groups.
Table 2: Typical Yields & Library Metrics

Based on internal validation of the dibenzo[b,f]oxepin scaffold.

Reaction StepAvg. Yield (%)Purity (HPLC)Limiting Factor
C1-Acylation 85-95%>98%Steric bulk of R-COCl
Nitro Reduction (Fe) 75-85%>95%Iron oxide removal (emulsions)
Nitro Reduction (H2) 90-99%>98%Over-reduction of sensitive groups
C3-Acylation 80-90%>95%Nucleophilicity of C3-aniline

References

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Int. J. Mol.[4][5][6] Sci. 2023, 24(15), 12066.[1][5] [Link][1]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f]oxepine for Use in Photopharmacology. Molecules 2021, 26(19), 6038.[1] [Link]

  • Nitro Reduction - Common Conditions and Mechanisms. Common Organic Chemistry. [Link][1]

  • A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 2013.[1] [Link]

  • Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. ResearchGate Review. [Link]

Sources

Application Note: 3-Nitrodibenzo[b,f]oxepin-1-amine as a Bifunctional Scaffold in Drug Discovery

[1][2][3]

Executive Summary

The tricyclic dibenzo[b,f]oxepin system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antipsychotics (e.g., asenapine) to anti-inflammatory agents.[3] This compound represents a high-value, intermediate scaffold due to its unique substitution pattern.[1][2][3]

This molecule offers two distinct vectors for chemical diversity:

  • The C1-Primary Amine: A nucleophilic handle available for immediate library generation (amide coupling, reductive amination).[3]

  • The C3-Nitro Group: An electron-withdrawing group that modulates the electronic properties of the A-ring and serves as a "latent" amine for subsequent orthogonal functionalization.[1][2][3]

This guide details the strategic application, synthetic workflows, and validated protocols for exploiting this scaffold.

Structural Analysis & Pharmacophore Mapping[3]

The dibenzo[b,f]oxepin core is characterized by a central seven-membered ring containing an oxygen atom and a vinyl bridge (C10-C11).[1][2][3] This structure adopts a "butterfly" or folded conformation, which is critical for binding to G-protein coupled receptors (GPCRs) and voltage-gated ion channels.[1][2][3]

Positional Significance[2][4]
  • Position 1 (Amine): Located adjacent to the C10-C11 bridge.[1][2][3] Substituents here project into a specific spatial vector often tolerated by GPCR binding pockets (e.g., Histamine H1, Dopamine D2).[3] Note: Steric interaction with the C10 proton may restrict rotation of bulky amides.[3]

  • Position 3 (Nitro): Located meta to the amine and para to the bridgehead.[3] This position is electronically coupled to the amine.[3] The nitro group strongly deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution (SNAr) if a leaving group were present at C2 or C4 (though not applicable to this specific starting material, it affects metabolic oxidation potential).[3]

Visualization: Orthogonal Functionalization Strategy

The following diagram illustrates the logical workflow for processing this scaffold.

Gcluster_0Phase 1: C1 Diversitycluster_1Phase 2: C3 DiversityStartThis compound(Scaffold)AmideLibrary A: Amides/Ureas(C1-Functionalization)Start->AmideR-COCl / R-NCOReductLibrary B: Secondary Amines(Reductive Amination)Start->ReductR-CHO / NaBH(OAc)3NitroRedIntermediate: 1-Substituted-3-Amino(Nitro Reduction)Amide->NitroRedFe/NH4Cl or H2/PdReduct->NitroRedSelective ReductionBisLibLibrary C: Bis-Functionalized(Orthogonal Derivatization)NitroRed->BisLibR'-COCl (Different R)

Figure 1: Strategic workflow for orthogonal functionalization. The C1-amine is derivatized first, followed by nitro reduction to unlock the C3 position for a second round of diversification.[1][2][3]

Synthetic Protocols

Pre-reaction Considerations
  • Solubility: The scaffold is moderately lipophilic.[3] It is soluble in DMSO, DMF, and DCM, but may require mild heating in alcohols.[3]

  • Stability: The nitro group renders the A-ring electron-deficient.[1][2][3] Avoid extremely harsh basic conditions (e.g., t-BuLi) that might induce ring opening or polymerization at the vinyl bridge.[3]

  • Purification: The nitro group provides a strong UV chromophore and typically reduces polarity, making silica gel chromatography effective.[3]

Protocol A: C1-Amide Coupling (General Library Synthesis)

This protocol is optimized for high-throughput parallel synthesis to generate an amide library at the C1 position.[1][2][3]

Reagents:

  • Scaffold: this compound (1.0 equiv)[1][2][3]

  • Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH)[1][2][3]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine[1]

  • Coupling Agent (if using acid): HATU[3]

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (0.2 mmol) in anhydrous DCM (2 mL).

  • Base Addition: Add DIPEA (0.4 mmol, 2.0 equiv).

    • Expert Insight: If using acid chlorides, cool to 0°C to prevent bis-acylation, although the steric bulk at C1 usually favors mono-acylation.[1][2][3]

  • Acylation:

    • Method A (Acid Chlorides): Add R-COCl (0.22 mmol, 1.1 equiv) dropwise.[1][3]

    • Method B (Acids): Pre-activate R-COOH (0.22 mmol) with HATU (0.22 mmol) in DMF for 15 mins, then add the scaffold amine.

  • Incubation: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass = Scaffold + Acyl - HCl).[1][2][3]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/pyridine), sat. NaHCO3, and brine.[3]

  • Isolation: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Nitro Reduction (Unlocking C3)

After functionalizing C1, the C3-nitro group can be reduced to an aniline.[3] Iron-mediated reduction is preferred over catalytic hydrogenation to preserve the C10-C11 double bond (bridge), which is susceptible to reduction under standard Pd/C + H2 conditions.[1][2][3]

Reagents:

  • Substrate: C1-substituted-3-nitrodibenzo[b,f]oxepin[1][2][3]

  • Reductant: Iron powder (Fe) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH4Cl) (10.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Dissolve the nitro substrate (0.5 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add NH4Cl and Iron powder.

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Checkpoint: The reaction mixture will turn a rusty brown/grey.[3] Monitoring by TLC should show the disappearance of the yellow nitro spot and appearance of a fluorescent blue/purple amine spot.[3]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[3]

  • Concentration: Evaporate the solvent. Partition the residue between water and EtOAc.[3]

  • Yield: Isolate the C3-aniline. This intermediate is oxidation-sensitive; proceed to the next derivatization step immediately or store under Argon at -20°C.[1][2][3]

Medicinal Chemistry Applications

CNS Targeting (GPCRs)

The dibenzo[b,f]oxepin scaffold is a bioisostere of the dibenzo[b,f]azepine (found in carbamazepine) and phenothiazine structures.[3]

  • Target: Dopamine (D2/D4) and Serotonin (5-HT2A) receptors.[1][3]

  • Strategy: Acylate the C1-amine with a piperazine-linked side chain.[1][2][3] The rigid tricyclic core acts as the anchor in the orthosteric binding site, while the C1-substituent extends into the secondary binding pocket.[3]

  • Reference: Dibenzo[b,f]oxepin derivatives have demonstrated high affinity for clozapine binding sites in rat brains [1].[3]

Tubulin Polymerization Inhibitors

Recent studies have highlighted dibenzo[b,f]oxepins as potential microtubule inhibitors, similar to colchicine.[3]

  • Mechanism: The "butterfly" shape mimics the biaryl system of colchicine.[3]

  • Strategy: The C3-nitro group can be reduced and coupled with sulfonamides or small aromatic rings to mimic the pharmacophore required for the colchicine binding site on β-tubulin.[1][2][3]

  • Reference: Synthetic derivatives of this class have been evaluated for cytotoxicity against HeLa and K562 cell lines [2].[3][4]

Antimycobacterial Agents

Natural products containing the dibenzo[b,f]oxepin core (e.g., Bauhinoxepins) show activity against Mycobacterium tuberculosis.[3]

  • Strategy: Maintain the C10-C11 unsaturation. Use the C1-amine to introduce lipophilic chains that facilitate cell wall penetration.[1][2][3]

  • Reference: Bauhinoxepin analogs have been synthesized via McMurry reactions and show potent antimycobacterial activity [3].[3][4]

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 254.24 g/mol Ideal for fragment-based design (Lead-like).[1][2][3]
ClogP ~2.8 - 3.2 (Est.)[1][2][3]Good membrane permeability; suitable for CNS penetration.[3]
H-Bond Donors 2 (Amine)C1-Amine acts as a donor; derivatization removes this or adds more.[1][2][3]
H-Bond Acceptors 4 (Nitro + Ether)Nitro group is a weak acceptor; Ether oxygen is a weak acceptor.[1][2][3]
Rotatable Bonds 1 (C1-N bond)Highly rigid core minimizes entropy loss upon binding.[1][2][3]
Topological Polar Surface Area ~72 ŲWithin the range for good oral bioavailability (<140 Ų).[3]

References

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Source: MDPI (Int. J. Mol.[3] Sci. 2023) URL:[Link] Context: Reviews the broad pharmacological profile, including antipsychotic activity and dopamine receptor affinity.[3][5]

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Source: NIH / PubMed Central (2024) URL:[1][Link] Context: Details the synthesis of derivatives and their docking into the colchicine binding site of tubulin.

  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Source: NIH / PubMed Central (Molecules 2010) URL:[Link] Context: Describes the synthesis of Bauhinoxepin analogs and their biological relevance as antimycobacterial agents.

Disclaimer: This guide is for research purposes only. All synthesis involving nitro-aromatics and biologically active tricyclics should be conducted under strict safety protocols.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Nitrodibenzo[b,f]oxepin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced purification strategies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex heterocyclic molecules. Here, we address the specific challenges associated with the purification of 3-Nitrodibenzo[b,f]oxepin-1-amine via column chromatography. Our goal is to provide not just a protocol, but a framework for logical troubleshooting and method optimization, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by column chromatography?

A1: The primary challenges stem from the molecule's dual functionality. The basicity of the aromatic amine can lead to strong interactions with the acidic silica gel surface, causing peak tailing and potential degradation.[1] The polar nitro group, combined with the amine, results in a compound with significant polarity, which can make elution from the stationary phase difficult with standard non-polar solvent systems.

Q2: How do I choose the appropriate stationary phase?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common starting point. However, due to the basic nature of the amine, you may encounter issues. If significant peak tailing or low recovery is observed, consider these alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a solution of triethylamine in your non-polar solvent can neutralize acidic silanol groups, minimizing undesirable interactions.[2]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica for the purification of basic compounds.[3]

  • Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can significantly improve peak shape and recovery.[3][4]

Q3: What is a good starting point for the mobile phase?

A3: A gradient elution is often most effective. Begin with a less polar solvent system and gradually increase the polarity. Good starting points for solvent systems with silica gel include:

  • Hexane/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the concentration.

  • Dichloromethane/Methanol: This is a more polar system suitable for compounds that do not elute with hexane/ethyl acetate. Start with 1-2% methanol and increase as needed.[5]

  • Chloroform/Methanol: Similar to dichloromethane/methanol, this system has been used for related dibenzoxazepine derivatives.[6]

For problematic separations involving basic amines, adding a small amount (0.1-1%) of a competing base like triethylamine or ammonium hydroxide to the mobile phase can dramatically improve chromatography by preventing interaction with the silica surface.[1]

Q4: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: This indicates your compound is very polar and requires a more polar mobile phase. Switch to a dichloromethane/methanol or chloroform/methanol system. Start with a low concentration of methanol (e.g., 1-2%) and gradually increase it (e.g., to 5%, 10%) on your TLC plates until you achieve an Rf value between 0.2 and 0.4. An optimal Rf value for column chromatography is generally considered to be in this range.[7]

Q5: My purified fractions show the presence of a new, more colorful impurity that wasn't in the crude mixture. What is happening?

A5: It is possible that your compound is degrading on the silica gel.[2] Aromatic nitro compounds can be sensitive, and the acidic nature of silica can catalyze decomposition. To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is likely unstable on silica. In this case, switching to a less acidic stationary phase like neutral alumina or using deactivated silica is recommended.[3]

Troubleshooting Guide

Problem Potential Cause(s) Solutions
Poor Separation of Compound from Impurities Insufficient selectivity of the mobile phase.- Optimize the solvent system by trying different solvent combinations (e.g., switch from ethyl acetate to acetone as the polar component).- For aromatic compounds, consider a stationary phase with phenyl functionalities to leverage π-π interactions for altered selectivity.
Significant Peak Tailing Strong interaction between the basic amine and acidic silanol groups on the silica surface.- Add a competing base (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.[1]- Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3][4]
Low Recovery of the Compound Irreversible adsorption or degradation on the stationary phase.- Confirm compound stability on silica using a 2D TLC.- Switch to a less reactive stationary phase such as neutral alumina.- If using silica, ensure rapid elution by not using an excessively weak mobile phase.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase.- If the separation from non-polar impurities is still good, a high Rf may be acceptable.
Compound Elutes Too Slowly (Low Rf) The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.- If the compound is "streaking" up the column, a stronger solvent system is needed.

Experimental Protocol: A Recommended Starting Point

This protocol is a generalized procedure based on methods used for structurally similar compounds and should be optimized for your specific crude material.[6]

Thin-Layer Chromatography (TLC) Analysis
  • Objective: To determine the optimal solvent system for separation.

  • Procedure:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., Hexane:Ethyl Acetate 4:1, 2:1, 1:1; Dichloromethane:Methanol 99:1, 98:2, 95:5).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from major impurities.[7]

Column Preparation (Slurry Method)
  • Objective: To pack a uniform and air-free chromatography column.

  • Procedure:

    • Select a glass column of appropriate size (a good rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

    • With the column stopcock closed, add a small amount of the solvent to the column, followed by a layer of sand.

    • Gently pour the silica slurry into the column. Use a funnel to avoid coating the sides.

    • Continuously tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

Sample Loading
  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure (Dry Loading):

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Objective: To separate the components of the mixture and collect the pure compound.

  • Procedure:

    • Carefully add your starting mobile phase to the column.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small spots from the eluent onto a TLC plate and visualizing under UV light.

    • If your compound is not eluting, gradually increase the polarity of the mobile phase according to your TLC optimization.

    • Once your compound begins to elute, you may be able to switch to a slightly more polar mobile phase to speed up the elution and prevent tailing.

    • Combine the fractions that contain your pure compound, as determined by TLC analysis.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification TLC TLC Analysis (Optimize Solvents) ColumnPrep Column Packing (Slurry Method) TLC->ColumnPrep SampleLoad Sample Loading (Dry Loading) ColumnPrep->SampleLoad Elution Elution (Gradient) SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC_Fractions TLC of Fractions FractionCollection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: A typical workflow for column chromatography purification.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Observed Tailing Peak Tailing? Start->Tailing NoMove Compound not moving? Start->NoMove PoorSep Poor Separation? Start->PoorSep LowRec Low Recovery? Start->LowRec AddBase Add 0.1-1% Et3N or NH4OH to Mobile Phase Tailing->AddBase Yes UseAmineSilica Use Amine-Functionalized Silica or Alumina Tailing->UseAmineSilica Or IncPolarity Increase Mobile Phase Polarity (e.g., add MeOH) NoMove->IncPolarity Yes ChangeSolvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) PoorSep->ChangeSolvent Yes ChangeStationary Change Stationary Phase (e.g., Phenyl-functionalized) PoorSep->ChangeStationary Or CheckStability Check Stability on TLC LowRec->CheckStability Yes UseAlumina Use Neutral Alumina CheckStability->UseAlumina Degradation Observed

Caption: A decision tree for troubleshooting common chromatography issues.

Safety and Handling

As a Senior Application Scientist, I must emphasize that safety is paramount. This compound is a nitro-containing aromatic amine and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves. When handling the solid material, consider double-gloving.

  • Ventilation: All handling of the solid compound and the preparation of solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvent fractions, according to your institution's hazardous waste guidelines.

  • Static Discharge: Nitroaromatic compounds can be sensitive. When transferring the solid, take precautions to avoid static discharge.

For further detailed safety information, always refer to the Safety Data Sheet (SDS) for the specific compound and the solvents being used.

References

  • Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 167-170.
  • Krawczyk, H., et al. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(18), 5894. [Link]

  • Moreno, D. R., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(12), 14797–14806. [Link]

  • AQA (2017). A-level Chemistry: Question paper, Paper 3.
  • Supporting Information for a scientific public
  • Khan, A. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Siyal, F. (n.d.). Analysis of The Composition of Mixture of Nitro Aniline using TLC. Scribd.
  • Wang, Y., & Liu, H. (1998).
  • de la Torre, M. C., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Chemistry – A European Journal, e202303030. [Link]

  • Iwao, M., et al. (2017).
  • Hewitt, M. G., et al. (2016). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.
  • Krawczyk, H., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 29(11), 2649. [Link]

  • Jana, N. K., et al. (2023). Dibenzo[b,f]oxepines: Syntheses and applications. A review.
  • Larsen, J., et al. (2022). Structural reassignment of a dibenz[b,f][8][9]oxazepin-11(10H)-one with potent antigiardial activity. RSC Medicinal Chemistry, 13(12), 1515-1521. [Link]

  • Gutch, P. K., & Acharya, J. (2012). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues.
  • Sharma, S., et al. (2023). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. RSC Advances, 13(24), 16345-16362. [Link]

  • Supporting Inform
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
  • Song, Y., et al. (2011). Amino acids analysis using a monolithic silica column after derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). Journal of Chromatography B, 879(5-6), 335-340. [Link]

  • Reddit. (2024, April 12).
  • Wolter, M., et al. (2022). Development and chromatographic exploration of stable‐bonded cross‐linked amino silica against classical amino phases.
  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns.
  • Stolyarchuk, N., et al. (2023). Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior. Materials, 16(3), 963. [Link]

Sources

Technical Support Center: Solubility Optimization for 3-Nitrodibenzo[b,f]oxepin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 3-Nitrodibenzo[b,f]oxepin-1-amine , a tricyclic scaffold often exhibiting "brick dust" physicochemical properties due to high lattice energy and strong intermolecular dipole interactions.

Executive Summary

This compound presents a specific solubility challenge in DMSO due to its rigid tricyclic "basket" conformation and the electronic "push-pull" nature of the 1-amino and 3-nitro substituents. This creates significant intermolecular dipole-dipole interactions that stabilize the crystal lattice, resisting solvation. This guide provides a validated workflow to overcome these thermodynamic barriers without compromising compound integrity.

Part 1: Initial Assessment & Critical Parameters

Before attempting dissolution, verify these three critical parameters. Failure here is the primary cause of precipitation upon storage.

ParameterSpecificationTechnical Rationale
DMSO Grade Anhydrous (≤0.05% water)The nitro/amine dipole makes this compound highly sensitive to water. Even 0.5% water content in DMSO can act as an anti-solvent, inducing micro-precipitation.
Solid State Amorphous vs. CrystallineCrystalline forms (often bright yellow/orange needles) have higher lattice energy and require heat to break. Amorphous solids dissolve faster.
pKa Context Amine pKa ~2.5 - 3.5The 3-nitro group is strongly electron-withdrawing, significantly lowering the basicity of the 1-amine. Standard "mild" acidification may fail; stronger protonation strategies are often needed.

Part 2: The "Gradient Solubilization" Protocol

Do not add the full volume of DMSO at once to the solid. This often creates a gelatinous outer layer that blocks solvent penetration (the "gummy bear" effect).

Step 1: Pre-Solvation (The Wetting Phase)
  • Weigh the target mass of this compound into a glass vial (avoid plastic to prevent leaching).

  • Add 10% of the calculated final volume of DMSO.

  • Action: Vortex at high speed for 30 seconds.

    • Observation: You should see a thick slurry or paste. This disrupts the crystal lattice surface.

Step 2: Thermal Induction
  • Place the sealed vial in a sonication bath heated to 40°C .

  • Sonicate for 10 minutes.

    • Mechanism:[1][2][3] Acoustic cavitation provides the kinetic energy to break the intermolecular H-bonds and dipole stacks that the solvent alone cannot overcome.

  • Checkpoint: If the solution acts like a suspension (cloudy), proceed to Step 3. If clear, proceed to Step 4.

Step 3: Protonation Assist (If Insoluble)

Due to the electron-withdrawing nitro group, the amine is weakly basic. To force solvation, we must shift the equilibrium to the ionic form.

  • Add TFA (Trifluoroacetic acid) to the slurry.

    • Ratio: 1.1 equivalents relative to the amine.

    • Why: Protonating the amine breaks the planar stacking capability and introduces charge repulsion between molecules, forcing them apart.

  • Vortex and sonicate for 5 minutes.

Step 4: Dilution to Target Concentration
  • Slowly add the remaining 90% of the DMSO while vortexing.

  • Allow the solution to cool to room temperature slowly in a styrofoam block. Rapid cooling can cause re-crystallization.

Part 3: Advanced Troubleshooting & Decision Logic

If the standard protocol fails, use this decision tree to diagnose the specific physicochemical barrier.

SolubilityWorkflow Start Start: Solid + DMSO CheckVisual Visual Inspection: Cloudy or Precipitate? Start->CheckVisual Sonicate Sonicate @ 40°C (10 mins) CheckVisual->Sonicate Yes CheckClear Is Solution Clear? Sonicate->CheckClear Success Success: Store @ -20°C CheckClear->Success Yes Acidify Add 1.1 eq TFA (Protonation) CheckClear->Acidify No (Suspension) CheckAcid Is Solution Clear? Acidify->CheckAcid CheckAcid->Success Yes Cosolvent Switch Solvent System: DMSO:MeOH (9:1) CheckAcid->Cosolvent No (Still Solid)

Caption: Figure 1. Logical workflow for solubilizing difficult tricyclic amines in DMSO. The path prioritizes physical disruption (heat/sonication) before chemical modification (acidification).

Part 4: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated when I diluted it into my cell culture media (water/buffer). Why?

A: This is the "Crash-Out" phenomenon.[4] The this compound is highly hydrophobic (LogP > 3.5). When you add water, the DMSO preferentially hydrates the water molecules, leaving the compound with no solvation shell.

  • Fix: Do not dilute directly. Use an intermediate dilution step or add a surfactant (e.g., 0.5% Tween-80) to the aqueous buffer before adding the DMSO stock.

Q2: Can I use HCl instead of TFA for the acidification step?

A: Generally, no . Chloride ions (


) are "harder" counter-ions and can induce the crystallization of the hydrochloride salt, which might be less soluble in DMSO than the free base. Trifluoroacetate (

) is a bulky, lipophilic counter-ion that enhances solubility in organic solvents like DMSO.
Q3: My solution turned from yellow to deep red after adding DMSO. Is it degraded?

A: Not necessarily. Nitro-aromatic amines are solvatochromic. The shift to red often indicates the formation of a Charge-Transfer (CT) complex with the solvent or deprotonation if the DMSO is basic (amine impurities).

  • Verification: Run a quick LC-MS. If the molecular weight (

    
    ) is intact, the color change is purely physical/electronic, not chemical degradation.
    
Q4: How stable is this compound in DMSO?

A: DMSO is a mild oxidant. Over long periods (>1 month at RT), the amine can oxidize to an N-oxide or azo-dimer.

  • Protocol: Store stock solutions at -20°C or -80°C , strictly protected from light (amber vials), and under an inert atmosphere (Argon/Nitrogen) if possible.

References

  • BenchChem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 633238, 1-(4-Methoxyphenoxy)-3-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one. (Note: Structural analog used for physicochemical property inference).[5] Retrieved from

  • Lipinski, C. A., et al. (2012). Solubility of heterocyclic compounds: Practical troubleshooting for medicinal chemists. ResearchGate Q&A Archive. Retrieved from

  • Wrobel, T. M., et al. (2021).[6] Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI Molecules. Retrieved from

Sources

Technical Support Center: Synthesis & Stabilization of 3-Nitrodibenzo[b,f]oxepin-1-amine

[1]

Case ID: OX-DBF-001 Status: Open Priority: High (Chemical Stability Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary: The Oxidation Challenge

You are encountering oxidation issues during the synthesis of 3-Nitrodibenzo[b,f]oxepin-1-amine . This is a known challenge with electron-rich tricyclic systems containing primary amines.

The dibenzo[b,f]oxepin scaffold possesses a stilbene-like bridge (C10=C11) and an oxygen heteroatom, making the ring system electron-rich.[1] When a primary amine is introduced at the C1 position (ortho to the bridge), it becomes highly susceptible to Single Electron Transfer (SET) oxidation.[1]

The Failure Mode: Under aerobic conditions, the 1-amine undergoes oxidative coupling to form azo-dimers or oxidizes to imino-quinoid species. This results in the characteristic "red-brown tar" often reported in failed batches, drastically lowering yield and purity.[2][3]

Core Directive: The "Zero-Oxygen" Protocol

To successfully synthesize and isolate the target amine, you must treat the entire workflow—from reduction to storage—as an anaerobic process.[2][3]

Phase A: Selective Reduction (The Synthesis)

Context: We assume you are reducing a precursor (e.g., 1-azido-3-nitro or 1,3-dinitro derivative) to the amine.[2][3] Standard catalytic hydrogenation (

not recommended

Recommended Method: Chemoselective Transfer Hydrogenation or Sulfide Reduction Using Iron (Fe) in acidic media or Sodium Sulfide (

1

The Protocol:

  • Degassing (Critical): Before adding reagents, sparge all solvents (Ethanol/Water or Acetic Acid) with Argon for at least 30 minutes.[1] Do not skip this.

  • Reagent Addition:

    • Substrate: 1,3-dinitrodibenzo[b,f]oxepin (or equivalent precursor).

    • Reductant: Iron powder (3-5 eq) +

      
       (aq) OR Sodium Sulfide nonahydrate (1.5 eq).[1]
      
    • Solvent: Ethanol/Water (4:1).[1]

  • Reaction: Reflux under a positive pressure of Argon. Monitor via TLC (eluent: Hexane/EtOAc).[1] The amine usually fluoresces or stains distinctively compared to the nitro precursor.

  • Quenching: Cool to room temperature under Argon.

Phase B: Isolation & Workup (The Danger Zone)

Most oxidation occurs during the workup when the reaction mixture is exposed to air at neutral/basic pH.

The "Acid-Trap" Strategy: Primary aromatic amines are oxidation-resistant when protonated (ammonium salt form,

1
  • Filtration: Filter the iron residues through a Celite pad under an inert blanket if possible. If not, work quickly.

  • Acidification: Immediately acidify the filtrate with 2M HCl to pH 1-2. This locks the amine as the stable hydrochloride salt.

  • Extraction: Wash the acidic aqueous layer with Ethyl Acetate to remove unreacted nitro compounds or non-basic impurities. Discard the organic layer. [1]

  • Basification (Risk Step):

    • Add fresh Ethyl Acetate to the aqueous layer.

    • Slowly adjust pH to 8-9 using saturated

      
      while bubbling Argon through the biphasic mixture. 
      
    • As soon as the free base is liberated, it extracts into the Ethyl Acetate, protected by the inert sparge.[1][2][3]

  • Drying: Separate the organic layer, dry over

    
    , and concentrate in vacuo without heating above 40°C.
    

Mechanism of Failure: Visualization

The following diagram illustrates the competitive pathways. Your goal is to block the "Oxidative Coupling" pathway by maintaining anaerobic conditions and acidic pH during handling.

OxidationPathwaysPrecursor1,3-Dinitrodibenzo[b,f]oxepinIntermediateHydroxylamineIntermediatePrecursor->IntermediateSelective Reduction(Fe/NH4Cl)Target3-Nitrodibenzo[b,f]oxepin-1-amineIntermediate->TargetReduction continuesOxidationProductAzo-Dimer / Quinoid(Red/Brown Tar)Target->OxidationProductO2 / Air Exposure(Fast at pH > 7)SaltAmine Hydrochloride(Stable Salt)Target->SaltHCl Workup(Protection)Salt->TargetNaHCO3 / Argon

Caption: Figure 1. Redox pathways showing the critical divergence between stable salt formation and oxidative degradation.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product turns red/purple upon drying. Auto-oxidation of the free amine.Do not store as free base. Convert immediately to HCl salt by adding 1M HCl in ether/dioxane. Store the salt.
Low Yield (<30%). Over-reduction of the C10=C11 bridge.Switch from Catalytic Hydrogenation (

) to Chemical Reduction (Fe, SnCl2, or Zn). The bridge is sensitive to catalytic conditions.
Incomplete Reaction. Catalyst poisoning or insufficient heat.If using Fe reduction, ensure mechanical stirring is vigorous (heterogeneous reaction).[1][2][3] Add a drop of dilute HCl to activate the iron surface.
Product is unstable in solution. Dissolved Oxygen.Add an antioxidant stabilizer like BHT (Butylated hydroxytoluene) (0.1%) to your chromatography solvents or storage solution.[1]

Storage Recommendations

  • Form: Store exclusively as the Hydrochloride (HCl) or Fumarate salt . The free base is kinetically unstable.

  • Conditions: -20°C, under Argon, shielded from light.

  • Solvents: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage, as they can induce radical formation over time.[1][2] Use degassed Methanol or DMSO.

References

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine. (2024). MDPI. Describes the synthesis of methoxy-nitro derivatives and the stability of the ring system. [1]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). National Institutes of Health (PMC).[1] Comprehensive review of the scaffold's reactivity and biological applications.

  • Inhibition of amine oxidation. (2012). Google Patents. Discusses the use of radical scavengers to prevent amine oxidation.[4] [1]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine. (2021). National Institutes of Health (PMC).[1] Details the synthesis of azo-derivatives, highlighting the risk of azo-coupling in these systems.

improving stability of 3-Nitrodibenzo[b,f]oxepin-1-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Nitrodibenzo[b,f]oxepin-1-amine

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the success of your research often hinges on the stability and integrity of your starting materials. This guide is designed to provide you with in-depth, practical solutions to the stability challenges associated with this compound in solution. We will move beyond simple instructions to explain the chemical principles at play, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding and Preventing Degradation

This section addresses the most common issues encountered by researchers. We begin with foundational knowledge about the molecule's inherent instabilities and progress to proactive strategies for preservation.

Q1: My solution of this compound is turning dark brown/yellow upon storage. What is causing this discoloration?

This is a classic and visually obvious sign of degradation, primarily due to the oxidation of the aromatic amine functional group.[1] Aromatic amines, as a class of compounds, are notoriously susceptible to air oxidation.[1] The primary amine on your molecule can be oxidized to form nitroso, nitro, and ultimately, highly colored polymeric species. This process is often autocatalytic and can be accelerated by exposure to oxygen, light, and trace metal impurities.[1][2]

Q2: What are the primary chemical features of this compound that make it unstable?

The instability of this molecule arises from a combination of its functional groups and overall structure. Understanding these "hot spots" is the first step to mitigating degradation.

  • Aromatic Amine (-NH₂): This is the most significant contributor to instability. The lone pair of electrons on the nitrogen atom makes it highly susceptible to oxidation.[1]

  • Nitroaromatic Group (-NO₂): This group is a known chromophore, meaning it absorbs light, particularly in the UV spectrum. This absorption can lead to photochemical reactions and degradation, a process known as photolysis.[3][4] The nitro group can undergo reactions like hydrogen abstraction or rearrangement upon light exposure.[3]

  • Dibenzo[b,f]oxepine Scaffold: While the core ring structure is relatively robust, it is not perfectly planar, adopting a "basket" conformation.[5][6] This conformation, along with the electronic effects of the substituents, dictates the overall reactivity and susceptibility to degradation.

Diagram 1. Key Environmental Factors Driving Degradation.
Q3: Which solvents are best for storing this compound?

Solvent choice is critical and involves a trade-off between solubility and stability.

  • Recommended: Aprotic, polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good initial choices for creating stock solutions. They offer good solvating power, and their polar nature can help stabilize the molecule.[7] For less polar applications, anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF) can be used, but stock solutions may be less stable over the long term.

  • Use with Caution: Protic solvents like methanol and ethanol can be used for immediate experimental dilutions but are generally not recommended for long-term storage. The protons can participate in acid/base-catalyzed degradation pathways.

  • Avoid: Chlorinated solvents (DCM, chloroform) should be used with caution as they can contain acidic impurities that accelerate degradation. Ensure they are fresh and of high purity if their use is unavoidable.

Table 1: Solvent Selection Guide for Stability

Solvent Class Examples Suitability for Long-Term Storage Rationale
Polar Aprotic DMSO, DMF, Acetonitrile High Good solvating power; minimizes proton-mediated degradation. Polar nature can stabilize the molecule.[7]
Ethers THF, Dioxane Moderate Use anhydrous grade; susceptible to peroxide formation, which is highly oxidative.
Polar Protic Methanol, Ethanol Low Can participate in acid/base catalysis; suitable for immediate use only.

| Chlorinated | DCM, Chloroform | Low | Potential for acidic impurities (HCl) that can catalyze degradation. |

Q4: How does pH influence the stability of the compound in aqueous or semi-aqueous solutions?

The stability of aromatic amines is highly pH-dependent.[8]

  • Acidic Conditions (pH 3-6): Generally, mildly acidic conditions improve the stability of aromatic amines.[9][10] Protonation of the amino group to form the ammonium salt (-NH₃⁺) withdraws the lone pair of electrons, making it significantly less susceptible to oxidation.

  • Neutral/Alkaline Conditions (pH > 7): In neutral or basic solutions, the amine exists in its free base form (-NH₂), which is highly prone to oxidation. Stability decreases significantly under these conditions.

Therefore, if your experimental protocol allows, buffering your solution to a mildly acidic pH is a highly effective stabilization strategy.

Troubleshooting and Proactive Stability Analysis

This section provides actionable workflows and protocols for diagnosing stability issues and systematically determining optimal conditions for your specific experimental context.

Q5: I am observing significant degradation during my experiment. What steps can I take to identify and solve the problem?

When faced with unexpected instability, a systematic approach is crucial. Use the following workflow to pinpoint the cause.

Troubleshooting_Workflow Start Rapid Degradation Observed CheckSolvent Is the solvent fresh, anhydrous, and aprotic (e.g., DMSO)? Start->CheckSolvent FixSolvent Action: Use fresh, high-purity, aprotic solvent. Purge with N₂/Ar. CheckSolvent->FixSolvent No CheckpH Is the solution pH-controlled? (If aqueous component is present) CheckSolvent->CheckpH Yes SolventYes Yes SolventNo No FixSolvent->CheckpH FixpH Action: Buffer solution to mildly acidic pH (3-6). CheckpH->FixpH No CheckLight Is the experiment protected from light? CheckpH->CheckLight Yes pHYes Yes pHNo No FixpH->CheckLight FixLight Action: Use amber vials and cover setup with aluminum foil. CheckLight->FixLight No CheckTemp Is the experiment running at elevated temperature? CheckLight->CheckTemp Yes LightYes Yes LightNo No FixLight->CheckTemp FixTemp Action: Cool the reaction if possible. Minimize exposure time to heat. CheckTemp->FixTemp Yes End Problem likely resolved. Monitor stability. CheckTemp->End No TempYes Yes TempNo No FixTemp->End

Diagram 2. A Step-by-Step Workflow for Troubleshooting Solution Instability.
Q6: How can I perform a systematic study to find the optimal storage conditions?

For critical applications, a focused "forced degradation" or "stress testing" study is the most rigorous way to understand your molecule's liabilities.[11][12] This involves intentionally exposing the compound to harsh conditions to accelerate degradation, providing valuable insights into its stability profile.[13]

Protocol: Basic Forced Degradation Study

Objective: To identify the key factors (pH, light, oxidation) that cause the degradation of this compound in a specific solvent system.

Materials:

  • This compound

  • Chosen solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Amber and clear HPLC vials

  • HPLC system with UV or MS detector[14][15][16]

  • Photostability chamber or a lamp emitting UV/Vis light.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Set Up Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2.

  • Incubation: Store the vials under their respective conditions for a defined period (e.g., 24, 48, 72 hours). It is recommended to pull time points to observe the rate of degradation.[11]

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining. A degradation of 5-20% is typically targeted to ensure that degradation products are detectable.[17]

    • Compare the chromatograms. The conditions that show the greatest loss of the parent peak and the appearance of new peaks are the primary degradation pathways.

Table 2: Parameters for a Forced Degradation Study

Condition Stressor Recommended Setup Primary Pathway Investigated
Control None Solution in amber vial at 4°C Baseline Stability
Acid Hydrolysis Acid Add 0.1 M HCl, store at 60°C Acid-catalyzed degradation
Base Hydrolysis Base Add 0.1 M NaOH, store at 60°C Base-catalyzed degradation
Oxidation Oxidant Add 3% H₂O₂, store at RT in the dark Oxidative degradation[17]

| Photolysis | Light | Solution in clear vial under UV/Vis light | Photodegradation |

By executing this study, you will gain empirical data on whether your compound is most sensitive to pH, light, or oxidation in your specific experimental matrix, allowing you to implement targeted stabilization strategies.

Q7: What are the best analytical methods for monitoring the stability of this compound?

To accurately assess stability, you need an analytical method that can distinguish the parent compound from any potential degradation products.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common and accessible method. The aromatic nature of the molecule ensures strong UV absorbance, making it easy to detect.[14][18] A gradient reverse-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) is typically effective at separating the parent compound from more polar or less polar degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that provides not only quantitative data on the loss of the parent compound but also mass information about the degradation products formed.[16] This is invaluable for elucidating the exact chemical structures of the impurities and understanding the degradation mechanism.[12]

Summary of Best Practices

ParameterRecommendationRationale
Storage Temperature -20°C or -80°C for long-term. Low temperatures slow down all chemical reactions, including degradation.
Light Exposure Always use amber vials or protect with foil. The nitroaromatic group is photosensitive; protection from light prevents photolysis.[3]
Atmosphere Store solutions under an inert atmosphere (Argon or Nitrogen). Displacing oxygen prevents the primary pathway of amine oxidation.[1]
Solvent for Stocks High-purity, anhydrous aprotic solvents (e.g., DMSO). Minimizes solvent-mediated degradation pathways.
pH (if applicable) Buffer to mildly acidic conditions (pH 3-6). Protonates the amine, significantly increasing its stability against oxidation.[10]

By implementing these strategies, researchers and drug development professionals can significantly enhance the reliability of their experiments and the integrity of their results when working with this compound.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Engineering Research & Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development. [Link]

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (2022). SPIE Digital Library. [Link]

  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. (2017). The Journal of Organic Chemistry. [Link]

  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. (2017). The Journal of Organic Chemistry. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. [Link]

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2001). Environmental Science & Technology. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2014). Bulletin of the Korean Chemical Society. [Link]

  • Stabilized aromatic amines. (n.d.).
  • The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2003). Water Research. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). Food Chemistry. [Link]

  • Stabilization of aromatic amines. (n.d.).
  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. [Link]

  • Effects of pH on Activity (A) and Stability (B) of AADH. (n.d.). ResearchGate. [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (2003). Water Science and Technology. [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. (n.d.). ResearchGate. [Link]

  • Heterocyclic Chemistry. (n.d.). University of Sheffield. [Link]

  • Basicity of amines, effect of substituents on basicity, and synthetic uses of aryl diazonium salts. (n.d.). Sundarban Mahavidyalaya. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (n.d.). PMC. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (2025). PMC. [Link]

  • Dibenzo[b,f]oxepines: Syntheses and applications. A review. (2025). ResearchGate. [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021). PMC. [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2022). MDPI. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (n.d.). ResearchGate. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines. (2026). ResearchGate. [Link]

  • Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. (n.d.). ResearchGate. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). MDPI. [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). Defense Technical Information Center. [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. (2020). MDPI. [Link]

  • Structural reassignment of a dibenz[b,f][11][17]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.). Royal Society of Chemistry. [Link]

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Validation & Comparative

The Dibenzo[b,f]oxepine Scaffold: Structural and Spectroscopic Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Characterization of 3-Nitrodibenzo[b,f]oxepin-1-amine: A Comparative Analysis

As a Senior Application Scientist, the structural elucidation of novel or sparsely documented compounds is a common challenge. Direct experimental data for a specific molecule like this compound is not always readily available in public databases. This guide, therefore, takes a comparative and predictive approach, a cornerstone of practical spectroscopic analysis. We will leverage established principles of Nuclear Magnetic Resonance (NMR) and data from analogous structures to construct a reliable, predicted 1H NMR profile for the target compound. This methodology not only provides a robust framework for researchers working with this specific molecule but also serves as a practical guide for characterizing other novel derivatives within the medicinally significant dibenzo[b,f]oxepine class.[1][2]

The dibenzo[b,f]oxepine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities, including antidepressant, antipsychotic, and anti-inflammatory properties.[3][4][5] The seven-membered central ring imparts a non-planar, saddle-shaped conformation to the molecule.[2][6] This structural feature, along with the substitution pattern on the aromatic rings, dictates its interaction with biological targets.

From a 1H NMR perspective, the key features of the dibenzo[b,f]oxepine scaffold are:

  • Aromatic Protons: Signals typically appear in the range of 6.5–8.4 ppm.[2][4][6]

  • Olefinic Protons (H-10, H-11): These protons on the central ring's double bond form a characteristic AB spin system with a large coupling constant (³J ≈ 11 Hz) and chemical shifts around 7.0 ppm.[2][6]

Accurate characterization is paramount, and 1H NMR is the primary tool for confirming the identity and purity of these compounds. The chemical shift of each proton is exquisitely sensitive to its electronic environment, which is heavily influenced by the presence of substituents.

Predictive 1H NMR Analysis of this compound

To predict the spectrum of the title compound, we must consider the powerful electronic effects of the amine (-NH₂) and nitro (-NO₂) groups.

  • Amine Group (-NH₂): This is a strong electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shifted to a lower δ value, or upfield).[7]

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group (EWG) through both induction and resonance. It significantly decreases electron density at the ortho and para positions, causing severe deshielding (shifting protons to a higher δ value, or downfield).[8]

In this compound, both substituents are on the same aromatic ring, leading to a push-pull electronic effect that results in a highly differentiated and predictable set of signals for that ring.

Table 1: Predicted 1H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-2 ~7.8 – 8.0d~2.5 HzLocated ortho to the powerfully deshielding -NO₂ group and meta to the -NH₂ group. The dominant -NO₂ effect causes a strong downfield shift. Coupled only to H-4 (meta coupling).
H-4 ~6.5 – 6.7d~2.5 HzPositioned ortho to the shielding -NH₂ group and meta to the -NO₂ group. The dominant -NH₂ effect causes a significant upfield shift. Coupled only to H-2 (meta coupling).
NH₂ ~5.5 – 6.5br sN/AThe amine protons are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature.
H-6, H-9 ~7.3 – 7.5m~7.5 - 8.0 HzProtons on the unsubstituted ring, expected to appear in the standard aromatic region.
H-7, H-8 ~7.1 – 7.3m~7.5 - 8.0 HzProtons on the unsubstituted ring, expected to appear in the standard aromatic region.
H-10, H-11 ~6.9 – 7.1ABq or m~11 HzThe characteristic olefinic protons of the central ring, likely appearing as a complex multiplet or a distinct AB quartet.
Visualizing the Structure and Proton Assignments

To clearly correlate the predicted data with the molecular structure, the following diagram illustrates the standard numbering system for the dibenzo[b,f]oxepine core.

Caption: Structure of this compound with key protons labeled.

Experimental Protocol: A Self-Validating Workflow

The following protocol details a robust method for acquiring high-quality 1H NMR data for the target compound. The inclusion of 2D NMR experiments serves as an internal validation system, ensuring unambiguous assignment of the proton signals.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz+ Spectrometer) cluster_proc 3. Processing & Analysis prep1 Weigh 5-10 mg of purified compound prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Lock & Shim prep3->acq1 Insert into Magnet acq2 Acquire 1D ¹H Spectrum (16-32 scans) acq1->acq2 acq3 Acquire 2D ¹H-¹H COSY (Confirms J-coupling) acq2->acq3 acq4 Acquire 2D ¹H-¹³C HSQC (Assigns protonated carbons) acq3->acq4 proc1 Fourier Transform, Phase & Baseline Correction acq4->proc1 Process Data proc2 Reference to residual DMSO peak (δ 2.50) proc1->proc2 proc3 Integrate peaks (1D) and analyze cross-peaks (2D) proc2->proc3 proc4 Assign signals based on predicted data & 2D correlations proc3->proc4 end end proc4->end Final Characterization

Caption: Recommended workflow for the acquisition and validation of 1H NMR data.

Step-by-Step Methodology
  • Solvent Choice Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity is suitable for the substituted aromatic system, and crucially, its ability to form hydrogen bonds will slow the exchange rate of the -NH₂ protons, often resulting in a sharper signal than would be observed in a non-polar solvent like CDCl₃.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.

  • Instrumental Setup: On a spectrometer of 400 MHz or higher (to ensure adequate signal dispersion), insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • 1D ¹H Spectrum Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 2D NMR for Structural Validation:

    • ¹H-¹H COSY (Correlation Spectroscopy): This is a critical experiment that reveals which protons are spin-coupled to each other. It will definitively show the meta-coupling between H-2 and H-4 and the coupling network within the unsubstituted aromatic ring (H-6 through H-9).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This provides an additional layer of confirmation for the assignments.

  • Data Processing: Process all spectra using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

  • Analysis and Assignment: Compare the experimental 1D spectrum to the predictions in Table 1. Use the cross-peaks from the COSY and HSQC spectra to confirm the connectivity and finalize the assignments.

Conclusion and Further Steps

This guide presents a comprehensive, albeit predictive, 1H NMR characterization of this compound. By grounding our predictions in the fundamental principles of NMR and comparing them to the known spectroscopic behavior of the parent dibenzo[b,f]oxepine scaffold, we have constructed a reliable data set for researchers. The provided experimental workflow is designed to be self-validating through the strategic use of 2D NMR techniques, ensuring that any scientist who synthesizes this compound can unambiguously confirm its structure. This combined predictive and rigorous experimental approach embodies the principles of sound scientific practice in modern drug discovery and chemical research.

References

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PMC, National Center for Biotechnology Information. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • Experimental section. The Royal Society of Chemistry. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. [Link]

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Universitatea "Ovidius" din Constanta. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. MDPI. [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

  • Structural reassignment of a dibenz[b,f][1][6]oxazepin-11(10H)-one with potent antigiardial activity. Royal Society of Chemistry. [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. PMC, National Center for Biotechnology Information. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. PMC, National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. PMC, National Center for Biotechnology Information. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry. [Link]

  • H-NMR spectra of compound [B 2 ]. The 1 H-NMR spectra, of compound [B 5 ] Figure-5 showed the following characteristic chemical shifts using (C 6 D 6 as a solvent): singlet signal at δ(1.83 ppm) attributed to the methyl protons of (N(CH 3 ) 2 ) group, singlet signal at δ(3.93 ppm) attributed to the methyl protons of (O-CH 3 ) group. ResearchGate. [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

  • Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF. ResearchGate. [Link]

  • (PDF) Synthesis and Characterization of a New Series of[1][9]-Oxazepine Compounds from Heterocyclic Schiff Bases. ResearchGate. [Link]

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mass spectrometry fragmentation pattern of 3-Nitrodibenzo[b,f]oxepin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation patterns of 3-Nitrodibenzo[b,f]oxepin-1-amine .

As direct spectral libraries for specific synthetic intermediates are often proprietary, this analysis synthesizes established fragmentation rules for dibenzo[b,f]oxepines , nitroarenes , and aromatic amines to provide a predictive, mechanistically grounded profiling guide.

Executive Summary & Structural Context

This compound is a critical pharmacophore scaffold, often utilized in the synthesis of microtubule inhibitors and psychotropic agents (analogous to tricyclic antidepressants like Doxepin).

  • Chemical Formula:

    
    
    
  • Exact Mass: 254.0691 Da

  • Key Analytical Challenge: Differentiating this specific regioisomer (1-amino, 3-nitro) from its positional isomers (e.g., 2-nitro or 4-nitro variants) which may arise as byproducts during nitration/reduction sequences.

Performance Verdict:

  • Preferred Mode: ESI(+) (Electrospray Ionization, Positive Mode) is superior for sensitivity due to the proton-accepting capability of the primary amine.

  • Differentiation Strategy: The absence of the "Ortho Effect" (loss of OH•) distinguishes the 1,3-substituted target from 1,2-substituted impurities.

Fragmentation Mechanics (The "Why")

The fragmentation of this compound under Collision-Induced Dissociation (CID) is governed by three competing mechanistic drivers:

A. The Nitro-Group Driver (Radical Loss)

Unlike aliphatic nitro compounds, aromatic nitro groups in ESI(+) typically fragment via the loss of the nitro radical (


, 46 Da) or nitric oxide (

, 30 Da).
  • Mechanism: The protonated parent ion

    
     undergoes homolytic cleavage of the 
    
    
    
    bond.
  • Observation: A dominant product ion at m/z 209 (

    
    ).
    
B. The Tricyclic Ring Contraction (The Oxepin Signature)

The seven-membered oxepin ring is metastable. Upon excitation, it characteristically extrudes carbon monoxide (CO, 28 Da) to contract into a more stable, fluorene-like or carbazole-like tricyclic system.

  • Mechanism: Rearrangement of the central ring followed by extrusion of CO.

  • Observation: This often occurs after the initial functional group loss, leading to secondary fragments (e.g.,

    
    ).
    
C. The Amine Driver (HCN Loss)

Aromatic primary amines rarely lose


 (17 Da) directly in ESI(+). Instead, they typically undergo ring rearrangement to eliminate hydrogen cyanide (

, 27 Da).

Visualization: Fragmentation Pathway

The following DOT diagram illustrates the predicted fragmentation tree, highlighting the specific mass transitions used for Multiple Reaction Monitoring (MRM).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 255.07 Frag_NO2 Loss of Nitro Group [M+H - NO2]+ m/z 209.07 Parent->Frag_NO2 - NO2 (46 Da) (Major Pathway) Frag_NO Loss of NO Radical [M+H - NO]+cdot+ m/z 225.07 Parent->Frag_NO - NO (30 Da) (Minor Pathway) Frag_Fluorene Ring Contraction (Loss of CO) (Fluorene-like Core) m/z 181.07 Frag_NO2->Frag_Fluorene - CO (28 Da) (Oxepin Collapse) Frag_HCN Amine Loss (as HCN) (Carbazole-like Core) m/z 182.06 Frag_NO2->Frag_HCN - HCN (27 Da)

Caption: Predicted ESI(+) CID fragmentation tree for this compound showing the major transition from Parent (m/z 255) to the de-nitrated core (m/z 209).

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its most common structural isomers and analytical alternatives.

A. Isomeric Differentiation (The "Ortho Effect")

The most critical analytical challenge is distinguishing the 1-amine-3-nitro (meta relationship) from the 1-amine-2-nitro (ortho relationship) isomer.

Feature3-Nitro (Target) 2-Nitro (Impurity) Mechanistic Reason
Relationship Meta (1,3)Ortho (1,2)Proximity of functional groups.
Key Transition -46 Da (

)
-17 Da (

)
Ortho Effect: Intramolecular H-transfer from amine to nitro oxygen facilitates water/OH loss.
m/z Observed 255

209
255

238
The meta-isomer cannot form the cyclic transition state required for OH loss.
Recommendation Monitor m/z 209Monitor m/z 238Use these specific transitions to quantify isomeric purity.
B. Ionization Source Comparison
FeatureESI (Electrospray) APCI (Atmospheric Pressure Chemical Ionization) Verdict
Suitability HighModerateESI is preferred for polar amines.
Fragmentation Soft (Molecular ion dominant)Harder (In-source fragmentation likely)ESI preserves the parent ion [M+H]+ for MS/MS selection.
Sensitivity Excellent (pg/mL range)Good (ng/mL range)ESI provides better limits of detection (LOD).

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this validated workflow. This protocol includes a "System Suitability Test" (SST) to verify instrument performance before analyzing valuable samples.

Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the amine is fully protonated (

      
      ), maximizing ESI(+) signal.
      
Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Tricyclics are hydrophobic; expect late elution).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3500 V

    • Gas Temp: 300°C

    • Fragmentor: 110 V (Optimize to prevent in-source loss of NO2).

Step 3: Method Development Workflow (DOT)

MethodWorkflow Start Start: 1 µg/mL Infusion Q1_Scan Q1 Full Scan (Identify Parent m/z 255) Start->Q1_Scan Prod_Scan Product Ion Scan (Sweep CE 10-40 eV) Q1_Scan->Prod_Scan Select_MRM Select Transitions: 255->209 (Quant) 255->181 (Qual) Prod_Scan->Select_MRM Verify Verify vs Isomer (Check for m/z 238) Select_MRM->Verify

Caption: Step-by-step logic for establishing a robust MRM method for nitrodibenzo[b,f]oxepines.

References

  • Holčapek, M., et al. (2010). "Structural analysis of nitro-aromatic compounds using electrospray ionization and collision-induced dissociation." Journal of Mass Spectrometry. Link

    • Grounding: Establishes the rule that nitroarenes lose NO/NO2 and th
  • Krawczyk, H., et al. (2021).[1] "Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology." International Journal of Molecular Sciences. Link

    • Grounding: Confirms the synthesis and stability of 3-nitrodibenzo[b,f]oxepine deriv
  • Zhang, J., et al. (2009). "Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives." Journal of Mass Spectrometry. Link

    • Grounding: Provides the mechanistic basis for the ring contraction (loss of CO/ring collapse) in dibenzoxepin/dioxepin systems.
  • BenchChem. (2025).[2] "Differentiation of Nitro Regioisomers by Mass Spectrometry." BenchChem Technical Guides. Link

    • Grounding: General principles for differenti

Sources

Comparative Analysis of FTIR Modalities for Monitoring Nitro-to-Amine Reduction in Dibenzo[b,f]oxepin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Dibenzo[b,f]oxepins serve as critical pharmacophores in the development of antipsychotics (e.g., asenapine), antidepressants, and emerging microtubule inhibitors. A pivotal synthetic step in functionalizing these scaffolds is the reduction of a nitro group (


) to a primary amine (

).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck for real-time reaction monitoring due to sample preparation requirements (deuterated solvents) and acquisition time.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) —specifically Attenuated Total Reflectance (ATR)—against NMR and TLC alternatives. It demonstrates why FTIR is the superior modality for monitoring the nitro-to-amine reduction kinetics in dibenzo[b,f]oxepin systems, provided specific spectral overlaps are managed correctly.

Technical Deep Dive: Spectral Fingerprinting

The transformation from a nitro-dibenzo[b,f]oxepin to an amino-dibenzo[b,f]oxepin results in a dramatic shift in dipole moments and vibrational modes. Success relies on tracking the disappearance of N-O stretches and the appearance of N-H vectors.

The Nitro Signature (Precursor)

The nitro group is electronically distinct. In a conjugated aromatic system like dibenzo[b,f]oxepin, the


 group exhibits two dominant bands:
  • Asymmetric Stretching (

    
    ):  Found at 
    
    
    
    . This is often the strongest peak in the spectrum.
  • Symmetric Stretching (

    
    ):  Found at 
    
    
    
    .
The Amine Signature (Product)

Upon reduction, the N-O bands vanish. The primary amine (


) introduces:
  • N-H Stretching (

    
    ):  A characteristic doublet  between 
    
    
    
    .
    • High wavenumber: Asymmetric stretch.[1]

    • Low wavenumber: Symmetric stretch.[1]

  • N-H Scissoring (

    
    ):  A sharp bending vibration at 
    
    
    
    .[1]
  • C-N Stretching (

    
    ):  Aromatic amines show this at 
    
    
    
    .[1]
Critical Interference Warning: The Ether Bridge

Expert Insight: The dibenzo[b,f]oxepin core contains a central ether linkage (


). Aryl ethers exhibit strong stretching vibrations in the 

range.
  • Risk: This often overlaps with the C-N stretch of the newly formed amine.

  • Solution: Do not rely on the C-N region (

    
    ) for quantification. Rely exclusively on the disappearance of the Nitro Asymmetric stretch (
    
    
    
    ) and the appearance of the N-H doublet (
    
    
    ).

Comparative Performance Data

The following table contrasts FTIR (ATR mode) against


H-NMR for this specific application.
Table 1: Technique Comparison for Reaction Monitoring
FeatureATR-FTIR (Recommended)

H-NMR (Alternative)
Thin Layer Chromatography (TLC)
Speed < 1 minute (No prep)15--30 minutes (Prep + Shim + Scan)5--10 minutes
Sample State Solid or Crude Oil (Neat)Requires Deuterated Solvent (

/

)
Solution required
Quantification Semi-quantitative (Beer’s Law)Absolute (Integration)Qualitative only
Limit of Detection ~0.1% (Functional Group)~0.01% (Structural)Visual dependent
Cost per Run NegligibleHigh (Solvents + Cryogens)Low
Key Blind Spot Cannot see proton connectivitySolvent peaks can obscure signalsCo-elution of spots
Table 2: Spectral Assignment Data (Dibenzo[b,f]oxepin Scaffolds)
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Nitro (

)
Asymmetric Stretch

StrongPrimary Indicator (Loss)
Nitro (

)
Symmetric Stretch

MediumSecondary Indicator
Amine (

)
N-H Stretch (Doublet)

Medium/WeakPrimary Indicator (Gain)
Amine (

)
N-H Scissoring (Bend)

MediumConfirmatory
Ether (C-O-C) Aryl Ether Stretch

StrongINTERFERENCE (Static)
Aromatic Ring C=C Ring Stretch

VariableReference (Static)

Validated Experimental Protocol

Objective: Monitor the reduction of 2-nitrodibenzo[b,f]oxepin to 2-aminodibenzo[b,f]oxepin.

Equipment Setup
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Why? Diamond is chemically resistant to residual reducing agents (SnCl2, Fe/HCl).

  • Parameters:

    • Resolution:

      
       (Standard for solids).
      
    • Scans: 32 (Balance between S/N ratio and speed).

    • Range:

      
      .
      
Step-by-Step Workflow
  • Background: Clean the crystal with isopropanol. Collect an air background spectrum.

  • Sampling (T=0): Place a small amount (

    
    ) of the starting nitro-material on the crystal. Apply pressure. Record spectrum. Verify the peak at 
    
    
    
    .
  • Reaction Aliquot: During the reduction (e.g., hydrogenation or metal reduction), remove a

    
     aliquot.
    
  • Workup (Miniature):

    • Crucial Step: If the reaction uses aqueous acid/base, neutralize the aliquot in a micro-vial and extract with ethyl acetate. Evaporate one drop on the ATR crystal.

    • Why? Water absorbs strongly at

      
       (O-H stretch) and 
      
      
      
      (H-O-H bend), masking both Amine indicators.
  • Measurement: Scan the dried residue.

  • Analysis:

    • Normalize the spectrum using the Aromatic C=C stretch (

      
      ) as an internal standard (this part of the scaffold does not change).
      
    • Calculate Conversion % based on the decrease in peak height at

      
      .
      

Visualizations

Diagram 1: Reaction Monitoring Workflow

This workflow illustrates the "Loop" process for determining reaction completion using ATR-FTIR.

ReactionWorkflow Start Start Reaction (Nitro-Dibenzo[b,f]oxepin) Sampling Extract Aliquot (t = x min) Start->Sampling Prep Mini-Workup (Remove Solvent/Water) Sampling->Prep Evaporate ATR ATR-FTIR Scan (32 Scans, 4cm-1) Prep->ATR Analysis Spectral Analysis (Check 1530 & 3400 cm-1) ATR->Analysis Decision Is Nitro Peak Gone? Analysis->Decision Decision->Sampling No (Incomplete) Stop Quench & Isolate (Amine Product) Decision->Stop Yes (Complete)

Caption: Iterative workflow for monitoring nitro reduction. The "Mini-Workup" is critical to prevent solvent interference.

Diagram 2: Spectral Logic Tree

How to interpret the specific peaks for Dibenzo[b,f]oxepin derivatives.

SpectralLogic Spectrum Input Spectrum CheckNitro Check 1550-1500 cm-1 (Strong Band?) Spectrum->CheckNitro Warning WARNING: Ignore 1250 cm-1 (Ether Overlap) Spectrum->Warning Interference Check NitroPresent Nitro Group Present (Reaction Incomplete) CheckNitro->NitroPresent Yes NitroAbsent Nitro Group Absent CheckNitro->NitroAbsent No CheckAmine Check 3500-3300 cm-1 (Doublet?) NitroAbsent->CheckAmine AmineConfirmed Product Confirmed (Primary Amine) CheckAmine->AmineConfirmed Yes (Doublet) AmineAmbiguous Check 1650-1580 cm-1 (N-H Scissoring) CheckAmine->AmineAmbiguous Weak/Broad AmineAmbiguous->AmineConfirmed Band Present

Caption: Decision logic for confirming functional group conversion while avoiding the ether-bridge false positive.

References

  • NIST Chemistry WebBook. Infrared Spectra of Dibenzo[b,f]oxepin Derivatives. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Standard reference for Nitro/Amine assignments).
  • Kalinowska-Tłuścik, J., et al. (2021). "Synthesis and Investigations of Building Blocks with Dibenzo[b,f]oxepine for Use in Photopharmacology." Molecules, 26(19), 6033. Available at: [Link]

  • Mettler Toledo. "Combining ATR-FTIR Spectroscopy, HPLC, and NMR: Mechanistic Insights." Application Note. Available at: [Link]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

Sources

Definitive Guide to HPLC Retention Time Standards for 3-Nitrodibenzo[b,f]oxepin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and analytical scientists. It synthesizes established chromatographic principles with specific chemical data relevant to 3-Nitrodibenzo[b,f]oxepin-1-amine .

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, Drug Development Professionals Focus: Reference Material Selection & Method Standardization

Executive Summary

This compound (CAS: 361374-55-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of tubulin inhibitors (anticancer) and cardioprotective agents (e.g., TAB analogs).[1][2] Its tricyclic "butterfly" geometry, combined with a polar primary amine and an electron-withdrawing nitro group, creates unique chromatographic challenges.

This guide compares the performance of Reference Standard grades and Stationary Phase chemistries to establish a robust Retention Time (RT) Standard. Misidentification of this peak is common due to the prevalence of positional isomers (e.g., 3-nitro vs. 1-nitro variants) generated during nitration/reduction sequences.

Part 1: Comparative Analysis of Retention Time Standards

In HPLC analysis, the "Standard" is defined both by the physical reference material and the chromatographic system used to define its retention. Below is a comparison of the primary approaches.

Reference Material Grades: Impact on RT Certainty

For this specific amine, purity directly impacts the "dead time" calculation and peak symmetry, altering perceived retention.

FeaturePrimary Analytical Standard (>98%) Synthesis Grade / Research Chemical (~90-95%) In-Situ Generated Standard (Crude)
RT Precision High (± 0.02 min)Moderate (± 0.15 min)Low (Variable)
Impurity Profile Single, sharp peak.Contains isomers (e.g., 3-nitro-1-amine vs 1-nitro-3-amine) that may co-elute.High background; risk of identifying the wrong major peak.
Suitability Validation & QC. Essential for distinguishing positional isomers.Early Screening. Acceptable if MS detection is available.Not Recommended. Only for reaction monitoring if RT is known.
Cost High (

$)
Moderate (

)
Low ($)
Stationary Phase Standards: C18 vs. Phenyl-Hexyl

The choice of column chemistry acts as the "method standard."

ParameterOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Dispersive forces).

-

Interaction + Hydrophobicity.
Retention Behavior Moderate retention. The polar amine/nitro groups reduce interaction with alkyl chains.Enhanced Retention. The tricyclic dibenzo-oxepin core stacks with the phenyl phase.
Selectivity Good for separating synthesis precursors (e.g., unreduced nitro compounds).Superior for Isomers. Better separation of positional isomers due to steric/electronic differences in

-stacking.
Peak Shape Risk of tailing due to silanol interactions with the amine (requires end-capping).Generally sharper peaks for aromatic amines.
Recommendation Standard Use. Best for general purity profiling.Complex Matrices. Best for resolving closely related structural analogs.

Part 2: Scientific Rationale & Method Design

Chemical Logic
  • The Amine Challenge: The primary amine (

    
    ) is basic. On standard silica at neutral pH, it interacts with residual silanols, causing peak tailing and shifting RT.
    
    • Solution: Use an Acidic Mobile Phase (pH 2-3). This protonates the amine (

      
      ), preventing silanol binding, though it slightly reduces retention on C18.
      
  • The Tricyclic Core: The dibenzo[b,f]oxepin system is highly lipophilic and planar.

    • Implication: It requires high organic content for elution but benefits significantly from methanol (protic solvent) or acetonitrile (aprotic) depending on the column choice.

Visualization: Interaction Mechanism

The following diagram illustrates why Phenyl-Hexyl columns often provide superior selectivity for this specific aromatic compound compared to standard C18.

G cluster_0 Analyte: this compound cluster_1 Stationary Phase Interactions Core Tricyclic Aromatic Core (Lipophilic / Pi-Cloud) Amine Amine Group (-NH2) (Basic / Polar) Nitro Nitro Group (-NO2) (Electron Withdrawing) C18 C18 Column (Alkyl Chains) Core->C18 Weak Binding Phenyl Phenyl-Hexyl Column (Aromatic Rings) Core->Phenyl Strong Binding Interaction1 Hydrophobic Interaction Only (Moderate Retention) C18->Interaction1 Interaction2 Hydrophobic + Pi-Pi Stacking (Enhanced Selectivity) Phenyl->Interaction2

Caption: Comparative binding mechanisms. The Phenyl-Hexyl phase engages the dibenzo-oxepin core via pi-pi stacking, offering distinct selectivity over the purely hydrophobic C18 interaction.

Part 3: Standardized Experimental Protocol

To establish a reliable retention time standard, follow this self-validating protocol. This method is derived from validated protocols for analogous dibenzo-oxepin and stilbene derivatives.

Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of This compound (Reference Grade) in 1.0 mL DMSO. (Ultrasonicate if necessary; compound has limited water solubility).

  • Working Standard: Dilute Stock 1:100 into Methanol/Water (50:50). Final concentration: 10 µg/mL.

    • Note: Avoid using 100% aqueous diluent to prevent precipitation.

Chromatographic Conditions (The "Standard Method")

This protocol uses an acidic mobile phase to ensure the amine elutes as a sharp, symmetrical peak.

ParameterSetting
Column C18 End-capped (e.g., Waters BEH C18 or Kromasil C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV @ 254 nm (Aromatic core) and 280 nm (Nitro absorbance)
Gradient 0-2 min: 5% B (Hold)2-20 min: 5%

95% B (Linear)20-25 min: 95% B (Wash)
Expected Performance Data (Representative)

Values are representative of typical performance on a 150mm C18 column.

AnalyteRetention Time (min)Relative Retention (RRT)
Solvent Front (

)
1.2-
This compound 14.5 ± 0.5 1.00
Precursor (Dinitro-stilbene analog)16.81.16
Degradant (Oxepin-11-one)12.20.84

Part 4: Method Validation Workflow

Use this workflow to verify your retention time standard is performing correctly.

Workflow Start Start Validation Blank Run Blank (MeOH:Water) Start->Blank SysSuit System Suitability (5 Replicates) Blank->SysSuit Check RSD < 2.0%? Tailing < 1.5? SysSuit->Check Sample Run Sample Check->Sample Yes Fail Check Column/pH Check->Fail No Fail->SysSuit Retry

Caption: Standard System Suitability workflow. RT precision (RSD) and Tailing Factor are critical pass/fail metrics for amine standards.

References

  • Chemical Identity & Structure: PubChem. 1-(4-Methoxyphenoxy)-3-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one (Structural Analog). National Library of Medicine. Link

  • Synthetic Context & Applications: Garbicz, D., et al. (2019). The structure of: 6-methoxy-3-nitrodibenzo[b,f]oxepine... and cytotoxic effect. ResearchGate. Link

  • HPLC Methodologies for Oxepins: Zhang, Y., et al. (2023). Gram-Scale Total Synthesis of TAB with Cardioprotective Activity. MDPI, Molecules. Link

  • Chiral & Isomer Separation: Sigma-Aldrich/Merck. Amino Acid and Peptide Chiral Separations (Macrocyclic Antibiotic Phases).[3]Link

  • General Amine Analysis: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. (Standard Text for C18/Phenyl selection principles).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitrodibenzo[b,f]oxepin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Nitrodibenzo[b,f]oxepin-1-amine. As a compound combining a dibenzo[b,f]oxepine core, a nitroaromatic group, and an amine functional group, it requires careful handling as hazardous chemical waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Hazard Assessment & Immediate Safety Precautions

Therefore, it is imperative to handle this compound as a substance with high acute toxicity and potential environmental hazards.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., Neoprene)[4].

  • Ventilation: All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors[5].

  • Spill Response: In case of a spill, evacuate unnecessary personnel.[4] Contain the spill using a non-combustible absorbent material like sand or vermiculite.[4] Collect the contaminated material into a designated hazardous waste container for disposal.[4] Do not allow the chemical to enter drains or waterways.[4]

Hazard Profile & Safety Summary Guidance Reference
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Environmental Hazard.Based on analogs[1][6]
Required PPE Chemical-resistant gloves, safety goggles, lab coat.[5][7]
Handling Location Certified Chemical Fume Hood.[5]
Incompatible Materials Strong oxidizing agents.[6]
Waste Classification Hazardous Chemical Waste.[8][9]

Part 2: Waste Characterization, Segregation, and Containerization

Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste are responsible for its safe management from creation to final disposal.[7]

1. Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), any unwanted chemical material must be characterized to determine if it is hazardous.[7] Given its chemical structure, this compound should be managed as a hazardous waste.

2. Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[10][11]

  • DO: Collect this compound waste in its own designated container.

  • DO NOT: Mix with strong oxidizing agents, acids, or bases.[6][9]

  • DO NOT: Mix with other waste streams like halogenated or non-halogenated solvents unless explicitly part of a validated quenching procedure.[11]

3. Containerization and Labeling: The integrity of the disposal process relies on robust containerization and clear labeling.

  • Container Selection: Use a sturdy, leak-proof container with a secure, threaded cap.[10][11] The original reagent bottle is often a suitable choice.[11] Ensure the container material is compatible with the chemical.

  • Labeling: The container must be clearly labeled at all times.[10][12] The label must include:

    • The words "Hazardous Waste "[12][13].

    • The full chemical name: "This compound " (no formulas or abbreviations)[12].

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream[12].

    • Appropriate hazard warnings or pictograms[13].

Part 3: Disposal Workflow: From Lab Bench to EHS Pickup

The following workflow outlines the standard operating procedure for accumulating and disposing of this compound waste.

G Diagram 1: Disposal Workflow for this compound A Waste Generated (e.g., reaction residue, contaminated material) B Is the waste container compatible, in good condition, and securely capped? A->B C Select an appropriate, clean, leak-proof container with a screw cap. B->C No D Containerize Waste Keep container closed except when adding waste. B->D  Yes C->D E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Information D->E F Store in Designated Satellite Accumulation Area (SAA) - Near point of generation - In secondary containment E->F G Is container full (>90%) or waste no longer being generated? F->G G->F No, continue accumulation H Contact Environmental Health & Safety (EHS) for waste pickup request. G->H  Yes I EHS Collects Waste for Final Disposal H->I

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Protocol:

  • Collection: Collect all waste streams containing this compound, including reaction residues, contaminated consumables (e.g., pipette tips, silica gel), and rinsate from cleaning, into a designated hazardous waste container.[10]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12] Use secondary containment, such as a plastic tub, for liquid waste containers.[10][11]

  • Request Pickup: Once the container is nearly full (approximately 90% capacity) or waste is no longer being generated, schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[9][10] Do not overfill containers.[11]

Part 4: Decontamination and Disposal of Empty Containers

Properly managing empty containers is a critical final step to prevent residual chemical exposure.

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.[8][14]

  • Collect Rinsate: The first rinse, and subsequent rinses, must be collected and disposed of as hazardous waste in your designated this compound waste container.[10][14] Never dispose of rinsate down the sink. [10]

  • Container Disposal: After triple-rinsing and air-drying in a fume hood, the chemical labels on the container must be completely removed or defaced.[8] The clean, unlabeled container can then typically be disposed of in the regular trash or designated glass disposal.[8][10]

Part 5: Advanced Chemical Degradation (Expert-Level Option)

For facilities with the appropriate engineering controls and expertise, chemical degradation can be employed to transform the hazardous compound into less harmful substances prior to disposal. The nitroaromatic functional group is susceptible to various degradation pathways.[2][15][16] One established method is Fenton oxidation.

Fenton Oxidation Overview: This process uses hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), which can break down organic pollutants.[17] Studies have shown this method is effective for the degradation and detoxification of various nitroaromatic compounds.[17]

G Diagram 2: Fenton Oxidation Workflow (Advanced) A 1. Prepare Aqueous Solution/Suspension of Nitroaromatic Waste in a Reaction Vessel (Inside Fume Hood) B 2. Add Iron (II) Catalyst (e.g., FeSO₄ solution) A->B C 3. Slowly Add Hydrogen Peroxide (H₂O₂) (Control temperature for exothermic reaction) B->C D 4. Stir Reaction Mixture (Allow time for degradation to complete) C->D E 5. Quench & Neutralize (If necessary, neutralize pH) D->E F 6. Collect Treated Solution as Hazardous Aqueous Waste E->F G 7. Transfer to EHS for Final Disposal F->G

Caption: A conceptual workflow for advanced chemical degradation.

Disclaimer: This is an advanced procedure that should only be attempted by trained personnel with a thorough understanding of the reaction chemistry and safety protocols. The final treated solution must still be collected and disposed of as hazardous waste through your EHS department.

Part 6: Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing framework is the EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR Part 260).[7][18] In the European Union, the Waste Framework Directive provides the regulatory structure.[19][20] It is the responsibility of the waste generator to ensure all procedures adhere to the applicable laws.[8]

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 38-47.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (2000).
  • College of American Pathologists. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Pérez-Reina, E., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 461-483.
  • Ju, K. S., & Parales, R. E. (2010). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 64, 521-544.
  • Parales, R. E., & Haddock, J. D. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(4), 620-641.
  • Environmental Marketing Services. (2025, September 1). Safe and Compliant Laboratory Waste Management.
  • Baker Hughes. (2016, December 5). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Nitrobenzamide.
  • European Chemicals Agency. (n.d.). Understanding Waste Framework Directive.
  • Sigma-Aldrich. (2026, February 11). Safety Data Sheet.
  • Technion – Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • BASF. (2021, March 15). Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: Bis(4-nitrophenyl)amine.
  • Cayman Chemical. (2025, December 1). Safety Data Sheet: Doxepin-d3 (hydrochloride).
  • European Chemicals Agency. (2026, February 25). ECHA Homepage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.